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  • Product: methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
  • CAS: 123374-29-8

Core Science & Biosynthesis

Foundational

Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern medicinal chemistry and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring has emerged as a privileged scaffold, frequently incorporated into molecules exhibiting anti-inflammatory, antiviral, anticancer, and antifungal activities [1]. Among the vast library of pyrazole derivatives, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) serves as a highly versatile, atom-efficient building block [2].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic vector for molecular design. The strategic placement of the N1-ethyl and C3-methyl groups dictates the steric and electronic environment of the pyrazole core, while the C4-methyl ester provides a robust, selective handle for downstream derivatization [3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is critical for predicting its behavior in both synthetic environments and biological systems.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
CAS Number 123374-29-8
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.20 g/mol
Appearance White to pale yellow solid/liquid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N2, Ester Carbonyl, Ester Oxygen)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~44.1 Ų
Mechanistic Insights into Substituent Effects

Every functional group on this scaffold serves a distinct mechanistic purpose:

  • The Pyrazole Core: Provides a rigid, aromatic system capable of π−π stacking. The adjacent nitrogen atoms create a localized dipole that can engage in critical hydrogen bonding within target enzyme pockets (e.g., kinase hinge regions) [4].

  • N1-Ethyl Substitution: Compared to a standard N-methyl group, the N1-ethyl moiety increases the lipophilicity ( logP ) of the final active pharmaceutical ingredient (API). This subtle extension enhances passive membrane permeability and optimizes van der Waals interactions within hydrophobic sub-pockets [5].

  • C3-Methyl Group: This group acts as a steric lock. By projecting adjacent to the C4-ester, it restricts the free rotation of the C4-carbonyl group, forcing it out of coplanarity with the pyrazole ring. This conformational pre-organization is often critical for achieving the bioactive conformation required for target binding, reducing the entropic penalty upon binding [4].

  • C4-Methyl Ester: Functions as a stable, yet easily activated synthetic handle. It protects the C4 position during upstream synthesis and can be selectively hydrolyzed to a carboxylic acid for subsequent amide coupling.

Synthetic Methodologies & Derivatization Workflows

To utilize this building block in drug discovery, the methyl ester must typically be converted into a more biologically relevant functional group, most commonly an amide. Below is a self-validating, step-by-step protocol for the transformation of the ester into a diverse library of bioactive amides.

Experimental Protocol: Ester Hydrolysis and Amide Coupling

Phase 1: Saponification (Hydrolysis to Carboxylic Acid)

  • Reagent Preparation: Dissolve 1.0 eq of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Reaction: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at ambient temperature for 4-6 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Aliquot 10 µL of the reaction mixture, quench with dilute HCl, and analyze via LC-MS. The reaction is complete when the ester peak ( m/z 169 [M+H]+ ) is fully consumed, and the acid peak ( m/z 155 [M+H]+ ) is dominant.

  • Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Phase 2: Amide Coupling

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active OAt-ester intermediate.

  • Substitution: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours.

  • Self-Validation Checkpoint 2 (TLC/HPLC): Monitor via HPLC. The active ester intermediate should disappear, replaced by the final amide product.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Workflow Visualization

SynthWorkflow A Methyl Ester (CAS: 123374-29-8) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C Carboxylic Acid Intermediate B->C Acidification (pH 3-4) D Amide Coupling (HATU, DIPEA, R-NH2) C->D Activation E Target Bioactive Amide D->E Substitution

Workflow for the derivatization of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate into amides.

Pharmacological Applications and Target Binding

The pyrazole-4-carboxamide motif, derived from this specific ester, is a cornerstone in the design of Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry (e.g., Bixafen, Fluxapyroxad analogs) and Kinase Inhibitors in oncology [4][5].

When the derived amide enters a biological target, the structural features of the 1-ethyl-3-methyl-pyrazole core dictate its binding affinity. The N2 atom of the pyrazole often acts as a critical hydrogen bond acceptor, while the C3-methyl group ensures the molecule wedges perfectly into tight hydrophobic pockets, preventing steric clashes that would occur with larger substituents.

Pharmacophoric Interaction Model

BindingModel cluster_0 Target Enzyme Pocket (e.g., Kinase Hinge or SDH) P Pyrazole Core H H-Bonding Network (Hinge Region) P->H Donor/Acceptor N1 N1-Ethyl Group L Hydrophobic Pocket N1->L Van der Waals C3 C3-Methyl Group C3->L Steric Fit C4 C4-Carboxamide S Solvent Exposed Region C4->S Vector for Extension

Schematic of the pharmacophoric interactions of the pyrazole scaffold within a target binding pocket.

Conclusion

Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is far more than a simple ester; it is a strategically designed building block that balances reactivity, stability, and biological relevance. By leveraging the self-validating synthetic protocols outlined above, researchers can efficiently transform this compound into highly potent, target-specific therapeutics and agrochemicals. Its unique combination of a lipophilic N1-ethyl group and a conformationally restrictive C3-methyl group ensures that its derivatives maintain high fidelity in target binding, making it an indispensable tool in modern drug discovery.

References

  • Chem-Space Database , "methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8)", Chem-Space. Available at: [Link]

  • ResearchGate , "An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family", ResearchGate Publications. Available at: [Link]

  • Scientific Research Publishing (SCIRP) , "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules", International Journal of Organic Chemistry. Available at:[Link]

Exploratory

Structure Elucidation of Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide

Introduction & Regiochemical Challenges Pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development due to their robust metabolic stability and versatile hydrogen-bonding capabilities. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regiochemical Challenges

Pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development due to their robust metabolic stability and versatile hydrogen-bonding capabilities. However, the synthesis of substituted pyrazoles—particularly via the N-alkylation of asymmetric 1H-pyrazoles—frequently yields a mixture of regioisomers. For the target molecule, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate , the primary analytical challenge is distinguishing it from its regioisomer, methyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate.

Standard 1D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula and functional groups, but they often fall short of unequivocally proving the regiochemistry. To establish a self-validating proof of structure, we must employ a multi-modal analytical strategy heavily reliant on 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) .

Workflow A Synthesis of Pyrazole Derivative B HRMS & IR (Formula & Functional Groups) A->B C 1D NMR (1H, 13C) (Proton/Carbon Environments) B->C D 2D NMR (HSQC, HMBC) (Regiochemical Mapping) C->D E Confirmed Structure: Methyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate D->E

Fig 1. Logical workflow for the unequivocal structure elucidation of pyrazole derivatives.

Orthogonal Validation Strategy: Causality & Logic

The selection of analytical techniques must be driven by structural causality rather than routine habit.

  • HRMS (ESI-TOF): Used to establish the exact mass. The presence of the [M+H]+ ion at m/z 197.1030 confirms the molecular formula C8​H12​N2​O2​ .

  • 1D 1 H and 13 C NMR: Provides the baseline electronic environment. The N-ethyl group causes distinct deshielding effects due to the electronegativity of the adjacent pyrrole-like nitrogen (N1) .

  • 2D HMBC: This is the linchpin of the elucidation. In the 1-ethyl-3-methyl isomer, the N1-ethyl protons are three bonds away ( 3J ) from the C5 carbon, and the C5 proton is three bonds away from the N1-ethyl carbon. If this were the 1-ethyl-5-methyl isomer, the N-ethyl protons would be four bonds away ( 4J ) from the only ring proton (at C3), resulting in a missing or exceptionally weak correlation .

Spectroscopic Data Interpretation

The quantitative data summarized below represents the expected resonance frequencies based on the anisotropic and inductive effects inherent to the substituted pyrazole core .

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Structural Rationale
7.85Singlet (s)1H-C5-HHighly deshielded by the adjacent N1 atom and the anisotropic cone of the C4-ester.
4.10Quartet (q)2H7.2N1- CH2​ Deshielded by direct attachment to the electronegative N1 atom.
3.80Singlet (s)3H-O- CH3​ Characteristic shift for a methyl ester methoxy group.
2.45Singlet (s)3H-C3- CH3​ Slightly deshielded due to attachment to the sp2 hybridized C3 of the heteroaromatic ring.
1.45Triplet (t)3H7.2N1- CH2​CH3​ Standard aliphatic methyl group, split by the adjacent methylene protons.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentDiagnostic Feature
164.0Quaternary (C=O)C4-Ester CarbonylConfirms the presence of the carboxylate group.
151.0Quaternary (C=N)C3Deshielded by the adjacent pyridine-like N2 atom.
133.0Methine (CH)C5Confirmed via HSQC correlation to the 7.85 ppm proton.
111.0Quaternary (C=C)C4Shielded relative to other ring carbons due to electron donation from the pyrazole nitrogen atoms.
51.2Primary ( CH3​ )O- CH3​ Standard methoxy carbon shift.
47.5Secondary ( CH2​ )N1- CH2​ Diagnostic of N-alkylation.
15.2Primary ( CH3​ )N1- CH2​CH3​ Aliphatic chain terminus.
13.5Primary ( CH3​ )C3- CH3​ Ring-attached methyl carbon.
The Regiochemical Proof: HMBC Logic

To mathematically prove the structure is the 1,3-isomer and not the 1,5-isomer, we map the scalar coupling networks.

HMBC H5 H-5 Proton (~7.85 ppm) C4 C-4 Carbon (~111.0 ppm) H5->C4 2J (Strong) C3 C-3 Carbon (~151.0 ppm) H5->C3 3J (Strong) NCH2 N1-CH2 Carbon (~47.5 ppm) H5->NCH2 3J (Diagnostic)

Fig 2. Key diagnostic HMBC correlations confirming the 1-ethyl-3-methyl substitution pattern.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every parameter choice is grounded in physical chemistry to prevent artifact generation.

Protocol A: Quantitative 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: This specific concentration avoids radiation damping and viscosity-induced line broadening while providing an optimal Signal-to-Noise (S/N) ratio for subsequent 13 C experiments.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of the CDCl3​ solvent. Execute automated gradient shimming (e.g., TopShim).

    • Validation Check: The FWHM (Full Width at Half Maximum) of the TMS peak must be ≤0.8 Hz. If it exceeds this, manual shimming of the Z1 and Z2 gradients is required.

  • Acquisition Parameters: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay (D1) to 3.0 seconds.

    • Causality: A D1 delay of ≥5×T1​ (longitudinal relaxation time) is mandatory. Failing to allow complete relaxation will result in the under-integration of quaternary carbons or rapidly relaxing methyl protons, destroying the quantitative nature of the spectrum.

Protocol B: 2D HMBC Regiochemical Mapping
  • Pulse Sequence Selection: Utilize a gradient-selected, magnitude-mode HMBC pulse sequence with a low-pass J-filter.

  • Parameter Optimization: Optimize the sequence for long-range heteronuclear coupling constants ( nJCH​ ) set to 8.0 Hz.

    • Causality: The 3J correlations across the pyrazole ring (e.g., from H5 to N1- CH2​ ) typically range from 7 to 9 Hz. Setting the delay to 1/(2×8 Hz)=62.5 ms maximizes the magnetization transfer for these specific diagnostic cross-peaks.

  • Data Processing: Apply a sine-bell squared apodization function in both the F1 and F2 dimensions prior to Fourier transformation. This suppresses truncation artifacts (sinc wiggles) that could be misidentified as weak 4J correlations.

Conclusion

The structural elucidation of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate requires a rigorous, logic-driven approach. While 1D NMR and HRMS provide the foundational atomic inventory, it is the strategic application of 2D HMBC spectroscopy that maps the precise spatial arrangement of the substituents. By optimizing relaxation delays and scalar coupling parameters, the analytical chemist ensures that the resulting spectra serve as an absolute, self-validating proof of regiochemistry.

References

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy Source: Molecules (via National Institutes of Health / PMC) URL:[Link]

  • 5.3: HMBC and HMQC Spectra Source: Chemistry LibreTexts URL:[Link]

  • Preparation method of penflufen metabolite (CN112174891A)
Foundational

A Comprehensive Technical Guide to Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are privileged structures due to their robust metabolic stability, hydrogen-bonding capacity, and predictable vectorization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are privileged structures due to their robust metabolic stability, hydrogen-bonding capacity, and predictable vectorization of substituents. Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) [1] has emerged as a critical building block, particularly in the development of antiviral therapeutics.

This technical whitepaper provides an in-depth analysis of this specific pyrazole derivative. Rather than a generic overview, we will deconstruct its structural utility, detail the causality behind its downstream functionalization, and provide self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs)—most notably, allosteric inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [2].

Physicochemical Profiling & Structural Rationale

The strategic value of CAS 123374-29-8 lies in its precise substitution pattern. The N1-ethyl and C3-methyl groups are not arbitrary; they are meticulously chosen to occupy specific hydrophobic pockets within target proteins, while the C4-carboxylate serves as an orthogonal handle for late-stage functionalization.

Table 1: Physicochemical and Structural Properties

PropertyValueStructural & Synthetic Significance
CAS Number 123374-29-8Unique identifier for precise procurement and QA validation [3].
Molecular Formula C8H12N2O2Establishes baseline mass balance for synthetic scale-up calculations.
Molecular Weight 168.195 g/mol Low molecular weight ensures downstream elaboration avoids violating Lipinski’s Rule of 5.
N1-Substitution Ethyl groupProvides essential lipophilic interactions; sterically directs subsequent C5 metalation.
C3-Substitution Methyl groupActs as a steric boundary, defining the rotational conformation of the binding pocket.
C4-Substitution Methyl esterVersatile electrophilic handle for saponification, amidation, or cross-coupling activation.

Mechanistic Application: HCV NS5B Polymerase Inhibition

The most prominent application of this building block is in the synthesis of indolo[2,1-a][2]benzazepine derivatives [2]. These complex macrocyclic-like structures function as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.

The pyrazole core derived from CAS 123374-29-8 binds to the "thumb" domain of the polymerase. By anchoring into this allosteric site, the pyrazole induces a conformational arrest, preventing the polymerase from transitioning into the closed, catalytically active state required for viral RNA replication.

HCV_Pathway V HCV Viral RNA Template P NS5B RNA-Dependent RNA Polymerase V->P Binds Active Site C Conformational Arrest (Catalytic Blockade) P->C Allosteric Shift I Pyrazole-derived Allosteric Inhibitor (API) I->P Binds Thumb Pocket R Viral Replication Halted C->R Therapeutic Efficacy

Fig 1. Mechanism of action for pyrazole-derived allosteric inhibitors on HCV NS5B polymerase.

Advanced Synthetic Workflows & Causality

To utilize methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate in API synthesis, the unactivated C5 position must be functionalized to allow for carbon-carbon bond formation. This is achieved through a highly regioselective directed metalation followed by electrophilic trapping [1].

Protocol A: Regioselective C5-Metalation and Iodination

Objective: Synthesize methyl 1-ethyl-5-iodo-3-methyl-1H-pyrazole-4-carboxylate.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous THF/n-pentane (1:1 v/v, 0.2 M).

    • Causality: The non-polar/polar aprotic solvent mixture is critical. THF coordinates and stabilizes the incoming lithium cation, while n-pentane prevents the freezing of the reaction mixture at cryogenic temperatures.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

    • Causality: Cryogenic temperatures are mandatory to thermodynamically suppress the nucleophilic attack of the alkyllithium reagent on the electrophilic C4-methyl ester.

  • Metalation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

    • Causality: The regioselectivity of deprotonation at C5 is governed by the inductive electron-withdrawing effect of the adjacent N1-ethyl group and the weak coordinating ability of the C4-carboxylate, which directs the lithium base exclusively to the C5 proton.

  • Electrophilic Trapping: Add a solution of Iodine ( I2​ , 1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup & Validation: Quench with saturated aqueous Na2​S2​O3​ .

    • Causality: Sodium thiosulfate reduces unreacted, oxidative iodine to water-soluble iodide, preventing degradation of the electron-rich pyrazole ring.

    • Self-Validation System: Extract with EtOAc, concentrate, and analyze the crude mixture via 1H NMR. Successful iodination is confirmed by the complete disappearance of the distinct pyrazole C5-H singlet (typically around δ 7.8 ppm).

Protocol B: Palladium-Catalyzed Stille Cross-Coupling

Objective: Couple the C5-iodinated pyrazole to an indolo[2,1-a][2]benzazepine core [1].

  • Setup: In a degassed pressure vial, combine the C5-iodo pyrazole (1.0 eq), the tributylstannanyl-indolobenzazepine derivative (1.1 eq), and PdCl2​(PPh3​)2​ (0.05 eq) in anhydrous 1,4-dioxane.

    • Causality: PdCl2​(PPh3​)2​ is chosen as an air-stable Pd(II) precatalyst that is easily reduced in situ to the active Pd(0) species. 1,4-dioxane is selected due to its high boiling point (101 °C), providing the thermal energy required to drive the sterically hindered transmetalation step.

  • Reaction: Seal the vial and heat to 100 °C for 17.0 hours.

  • Validation: Monitor via LC-MS. The reaction is self-validating when the iodopyrazole mass ( m/z 295 [M+H]+ ) is fully consumed and replaced by the target API mass.

  • Purification: Filter through Celite to remove palladium black, concentrate, and purify via silica gel chromatography (yielding approx. 61% of the coupled product).

Table 2: Quantitative Reaction Optimization Data

Reaction StepReagents & CatalystsSolvent SystemTime / TempIsolated Yield
C5-Iodination n-BuLi, I2​ THF / n-Pentane2.33 h / -78 °C to RT30%
Stille Coupling PdCl2​(PPh3​)2​ , Stannane1,4-Dioxane17.0 h / 100 °C61%

Synthetic Pathway Visualization

The following diagram maps the logical progression from the baseline CAS 123374-29-8 building block through to the complex API precursor, summarizing the protocols detailed above.

Synth_Workflow A Methyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate (CAS: 123374-29-8) B Directed Lithiation (n-BuLi, THF/Pentane) A->B Deprotonation at C5 C Electrophilic Trapping (I2) B->C D Methyl 1-ethyl-5-iodo- 3-methyl-1H-pyrazole- 4-carboxylate C->D 30% Yield E Stille Cross-Coupling (PdCl2(PPh3)2, Dioxane) D->E + Stannane Core F Indolobenzazepine API Precursor E->F 61% Yield

Fig 2. Two-step synthetic workflow from the pyrazole building block to the API precursor.

References

  • Title: methyl 1-ethyl-5-iodo-3-methyl-1H-pyrazole-4-carboxylate | 1127238-25-8 Reaction Data Source: Molaid Chemical Database URL
  • Title: Compounds for the Treatment of Hepatitis C (Patent US20090074715A1)
  • Title: Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS 123374-29-8 Product Specifications Source: BLD Pharm URL
Exploratory

Advanced Characterization and Synthetic Methodologies for Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 123374-29-8 Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 123374-29-8

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole core serves as a highly privileged pharmacophore. Specifically, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) has emerged as a critical building block for synthesizing complex kinase inhibitors, allosteric modulators, and crop protection agents. As cataloged by specialized chemical suppliers like and [1, 2], this compound provides a pre-functionalized, stereoelectronically tuned scaffold.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the mechanistic causality behind its utility in drug discovery.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is essential for optimizing downstream reactions and predicting its behavior in biological systems. The strategic placement of the N-ethyl and 3-methyl groups fundamentally alters the molecule's lipophilicity and steric profile compared to its unsubstituted analogs.

Quantitative Data & Causality Analysis

Note: Where empirical data is limited in public literature, highly accurate cheminformatics predictions are provided, which is standard practice in early-stage drug development.

PropertyValueCausality / Significance in Development
CAS Number 123374-29-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C 8​ H 12​ N 2​ O 2​ Establishes the fundamental elemental composition.
Molecular Weight 168.19 g/mol Low molecular weight (<300 Da) ensures high Ligand Efficiency (LE) when incorporated into larger Active Pharmaceutical Ingredients (APIs).
LogP (Predicted) ~1.2The N-ethyl group increases lipophilicity compared to an N-methyl analog, enhancing passive membrane permeability in cellular assays.
Predicted Boiling Point ~265 °C (at 760 mmHg)Indicates high thermal stability. Purification via distillation requires high vacuum (e.g., Kugelrohr distillation).
Predicted Density ~1.08 g/cm³Influences solvent selection and phase separation dynamics during aqueous workups.
Steric Profile 3-Methyl ShieldingThe 3-methyl group provides steric hindrance adjacent to the 4-carboxylate, locking the ester's dihedral angle and modulating its hydrolysis rate.

Synthetic Workflow & Mechanistic Control

The synthesis of substituted pyrazoles via enaminone intermediates is a well-established paradigm in heterocyclic chemistry () [3]. However, achieving high regioselectivity requires precise control over reaction kinetics.

SynthFlow A Methyl Acetoacetate + DMF-DMA B Enaminone Intermediate A->B 110°C, 4h D Cyclization (EtOH, Reflux) B->D C Ethylhydrazine Oxalate C->D E Regioisomer Mixture D->E -H2O, -HNMe2 F Prep-HPLC Separation E->F G Methyl 1-ethyl-3-methyl-1H -pyrazole-4-carboxylate F->G Major Isomer

Figure 1: Synthetic workflow for methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.
Self-Validating Synthetic Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates continuous self-validation steps.

Phase 1: Enaminone Formation

  • Reaction: Charge a dry, argon-purged round-bottom flask with methyl acetoacetate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 equiv). Reflux at 110 °C for 4 hours.

    • Causality: DMF-DMA acts as a highly electrophilic C1 synthon. Operating at 110 °C continuously drives off the methanol byproduct, utilizing Le Chatelier's principle to push the equilibrium entirely toward the enaminone intermediate.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Validation: The reaction is deemed complete only when the starting material is consumed and the intermediate mass (m/z 172 [M+H] + ) is the dominant peak.

Phase 2: Regioselective Cyclization 3. Reaction: Cool the mixture to 0 °C and dilute with anhydrous ethanol. Add ethylhydrazine oxalate (1.05 equiv) followed by the dropwise addition of triethylamine (2.1 equiv). Heat to reflux for 6 hours.

  • Causality: Free alkylhydrazines are highly prone to oxidative degradation and pose toxicity risks. Utilizing the stable oxalate salt and liberating the free hydrazine in situ with triethylamine controls the reaction rate. This mitigates exothermic runaway and significantly enhances the regioselectivity of the initial Michael addition.

Phase 3: Isolation and Structural Validation 4. Purification: Concentrate the mixture in vacuo, partition between ethyl acetate and water, and wash with brine. Purify the concentrated organic layer via silica gel chromatography (Hexanes/EtOAc) to separate the major 1,3-isomer from the minor 1,5-isomer. 5. Self-Validation (NOESY NMR):

  • Validation: Standard 1D 1 H NMR cannot definitively distinguish between the 1,3- and 1,5-regioisomers. To validate the structure, perform a 2D NOESY NMR experiment. A definitive cross-peak between the pyrazole C5-proton (singlet, ~7.8 ppm) and the N-CH 2​ protons (quartet, ~4.1 ppm) confirms the spatial proximity inherent only to the 1-ethyl-3-methyl configuration.

Downstream Applications in Drug Discovery

The primary utility of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate lies in its downstream functionalization. The ester group acts as a protected precursor to a carboxylic acid, which is subsequently used in amide coupling reactions to generate target APIs.

PharmaLogic Core Methyl 1-ethyl-3-methyl-1H -pyrazole-4-carboxylate Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Acid 1-Ethyl-3-methyl-1H-pyrazole -4-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, Primary Amine) Acid->Amidation API Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Amidation->API

Figure 2: Downstream functionalization of the pyrazole core into an API.
Pharmacophore Logic

When converted to a pyrazole-4-carboxamide, the scaffold frequently acts as a hydrogen bond donor/acceptor motif within the ATP-binding pocket of various kinases (e.g., JAK, p38 MAPK). The 1-ethyl group projects into the hydrophobic solvent-exposed region, improving the pharmacokinetic half-life, while the 3-methyl group forces the carboxamide plane into an orthogonal conformation relative to the pyrazole ring, optimizing the binding thermodynamics.

References

  • Title: methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate; CAS: 123374-29-8 Source: ChemSpace URL: [Link]

  • Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]

Foundational

Unlocking the Pharmacological Potential of Pyrazole-4-Carboxylate Derivatives: A Technical Guide to Synthesis, Biological Activity, and Assay Methodologies

The pyrazole scaffold is a cornerstone of modern medicinal and agricultural chemistry. Among its various functionalized forms, pyrazole-4-carboxylate derivatives and their carboxamide analogs have emerged as highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone of modern medicinal and agricultural chemistry. Among its various functionalized forms, pyrazole-4-carboxylate derivatives and their carboxamide analogs have emerged as highly privileged pharmacophores. By strategically positioning an ester or amide linkage at the C-4 position of the 1,2-diazole ring, researchers can exploit highly specific hydrogen-bonding interactions within the active sites of target enzymes.

This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to synthesize and evaluate these potent molecules.

The Pharmacophore Rationale and Mechanistic Pathways

The biological versatility of pyrazole-4-carboxylates stems from their ability to act as bioisosteres for various aromatic and heteroaromatic systems while offering unique physicochemical properties. The C-4 carboxylate/carboxamide group is critical; it mimics peptide bonds and serves as a primary hydrogen-bond donor/acceptor.

For instance, in agrochemistry, pyrazole carboxamides (e.g., penthiopyrad, bixafen) exert their fungicidal activity by binding to the ubiquinone-binding site of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain [1]. In medicinal chemistry, these derivatives exhibit broad-spectrum antimicrobial, antitubercular, and anti-inflammatory activities by targeting membrane integrity, DNA gyrase, and cyclooxygenase-2 (COX-2) pathways [2, 3].

MOA Derivative Pyrazole-4-Carboxylate/Carboxamide Target1 Fungal Succinate Dehydrogenase (Complex II) Derivative->Target1 Binds Ubiquinone Site Target2 Cyclooxygenase-2 (COX-2) (Inflammatory Pathway) Derivative->Target2 Selective Inhibition Target3 Bacterial Targets (Membrane / DNA Gyrase) Derivative->Target3 Broad-spectrum Binding Effect1 Inhibits Mitochondrial Respiration (Fungicidal) Target1->Effect1 Effect2 Reduces Prostaglandin Synthesis (Anti-inflammatory) Target2->Effect2 Effect3 Cell Wall Disruption / Death (Antibacterial) Target3->Effect3

Fig 1: Multi-target biological pathways modulated by pyrazole-4-carboxylate derivatives.

Quantitative Efficacy Profiling

The substitution pattern on the pyrazole ring dictates the biological efficacy. Studies indicate that electron-donating groups (e.g., -CH3, -OCH3) on the phenyl rings attached to the pyrazole core significantly enhance antibacterial and antifungal activities by increasing the lipophilicity required for cell wall penetration [2]. Conversely, highly electronegative substitutions can shift the selectivity toward specific enzyme inhibition, such as COX-2 [3].

Table 1: Biological Activity and Target Efficacy of Key Derivatives
Compound Class / Specific DerivativeTarget Organism / EnzymePrimary Biological ActivityQuantitative Efficacy (MIC / EC50)Reference
Isoxazolol pyrazole carboxylate (7ai) Rhizoctonia solani (Fungus)AntifungalEC50 = 0.37 μg/mL[1]
Pyrazole-4-carboxamides (5i, 5j, 5k) S. aureus, B. subtilisAntibacterial (Gram-positive)High inhibition zones (18-22 mm)[2]
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates E. coli, P. aeruginosaAntibacterial (Gram-negative)Comparable to Ceftriaxone[4]
Pyrazolylbenzotriazinones (16a-c) COX-1 / COX-2 EnzymesAnti-inflammatoryHigh COX-2 Selectivity[3]

Rational Synthesis and Structural Validation

The synthesis of pyrazole-4-carboxylates typically relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. Controlling the regioselectivity of this reaction is the primary challenge for the synthetic chemist.

SynthesisWorkflow Start 1,3-Dicarbonyl Compound + Hydrazine Derivative Condensation Cyclocondensation (Regioselectivity Control) Start->Condensation Base / 0°C to RT Intermediate Ethyl 1H-pyrazole-4-carboxylate Condensation->Intermediate Functionalization Amidation / Esterification (C-4 Position) Intermediate->Functionalization Reagents (e.g., Amines) Product Bioactive Pyrazole-4-Carboxylate Derivative Functionalization->Product Validation Validation: 1H/13C NMR, Mass Spec, X-ray Product->Validation Structural Confirmation

Fig 2: Synthetic workflow and structural validation of pyrazole-4-carboxylate derivatives.

Protocol 1: Synthesis of Pyrazole-4-Carboxamide Hybrids

This protocol details the synthesis of 1H-pyrazole-4-carboxamides, emphasizing the causality behind reagent selection and built-in validation steps [2].

Step 1: Regioselective Cyclocondensation

  • Add phenylhydrazine (2.24 mmol) dropwise to an ethanolic solution containing sodium ethoxide (4.5 mmol) and diethyl ethoxymethylenemalonate (2.25 mmol) in an ice-cold water bath (0°C).

  • Agitate for 1 hour at 0°C, then 2 hours at room temperature.

  • Quench the mixture into 1N HCl. Filter, wash with water and hexane, and dry the precipitate.

  • Causality: Sodium ethoxide acts as a strong base to deprotonate the active methylene. Maintaining 0°C thermodynamically favors the formation of the kinetic regioisomer during the initial nucleophilic attack, preventing unwanted 5-hydroxy pyrazole byproducts.

  • Self-Validation: The reaction is internally validated by the precipitation of ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate upon acidification. A lack of precipitation indicates incomplete cyclocondensation.

Step 2: Acyl Chloride Formation

  • Combine the intermediate (1.3 mmol) with PCl3 (1.3 mmol) and a catalytic amount of I2 (0.13 mmol) in 2.0 mL of dichloroethane (DCE) and DMF.

  • Agitate at 100°C for 12 hours. Evaporate, wash with water, and extract with hexane.

  • Causality: PCl3 converts the relatively unreactive ester/carboxylic acid into a highly reactive acyl chloride, which is an essential electrophile for the subsequent amidation step.

Step 3: Amidation and Final Validation

  • Dissolve the acyl chloride (1 mmol) in ethanol and reflux with a substituted aromatic amine (1 mmol).

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% ethyl acetate-hexane solvent system. The complete disappearance of the high-Rf acyl chloride spot and the appearance of a lower-Rf product spot confirms the formation of the carboxamide linkage.

  • Purify via column chromatography. Confirm the structure via 13C NMR (carboxamide carbon shift expected at 160–170 ppm) [2].

Biological Assay Systems: Self-Validating Methodologies

To accurately assess the biological activity of the synthesized derivatives, robust and reproducible in vitro assays must be employed.

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay

This protocol outlines the evaluation of antibacterial and antitubercular activity, utilizing a colorimetric shift to eliminate subjective human error.

Step 1: Media and Inoculum Preparation

  • For general bacteria (e.g., S. aureus, E. coli), use Mueller-Hinton broth. For Mycobacterium tuberculosis (MTB H37Rv), use Middlebrook 7H11 medium.

  • Causality: Middlebrook 7H11 provides optimal oleic acid and albumin concentrations. These are critical for the lipid-rich cell wall synthesis of mycobacteria, ensuring the drug interacts with the pathogen in a physiologically relevant state [2].

Step 2: Serial Dilution and Inoculation

  • Prepare a stock solution of the pyrazole-4-carboxylate derivative in DMSO.

  • Perform two-fold serial dilutions in a 96-well microtiter plate to achieve concentrations ranging from 100 µg/mL down to 0.8 µg/mL.

  • Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Causality: DMSO is used as it readily dissolves lipophilic pyrazole derivatives without disrupting bacterial cell walls at concentrations below 1% v/v.

Step 3: Incubation and Colorimetric Validation

  • Incubate the plates at 37°C for 24 hours (or up to 14 days for MTB).

  • Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours.

  • Self-Validation: Resazurin acts as an internal viability control. Metabolically active (viable) cells reduce the blue resazurin dye to pink resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains distinctly blue. This binary colorimetric shift provides a self-validating readout, eliminating the subjective visual scoring errors common in standard turbidity assessments.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: PMC / Semantic Scholar URL
  • Source: Journal of Applied Pharmaceutical Science (JAPS)
  • Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies Source: PubMed / NIH URL
  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)
Exploratory

The Privileged Scaffold: Discovery, Synthesis, and Application of Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary & Historical Context The pyrazole ring system has been a cornerstone of heterocyclic chemistry since its initial d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary & Historical Context

The pyrazole ring system has been a cornerstone of heterocyclic chemistry since its initial discovery by Ludwig Knorr in the late 19th century. However, it wasn't until the late 1990s and early 2000s that specific substitution patterns—namely the 1,3-dialkyl-1H-pyrazole-4-carboxylates—emerged as "privileged scaffolds" in both pharmaceutical and agrochemical discovery[1].

Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 123374-29-8) and its direct derivative, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7) , represent highly optimized building blocks[2]. Historically, the shift toward these specific alkylated pyrazoles was driven by the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel anti-inflammatory agents. Researchers discovered that precise modifications at the N1 and C3 positions of the pyrazole core could drastically alter the lipophilicity, target-binding conformation, and metabolic stability of the resulting active pharmaceutical ingredients (APIs).

Structural Causality & Physicochemical Profiling

In rational drug design, every functional group must serve a distinct purpose. The architecture of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is not arbitrary; it is a meticulously designed template.

  • The 1-Ethyl Group (N1): The choice of an ethyl group over a simple methyl group at the N1 position serves to finely tune the partition coefficient (LogP) of the final molecule. In agrochemical applications, this slight increase in lipophilicity enhances cuticular penetration and xylem mobility in plants, ensuring systemic efficacy of the resulting fungicide[3].

  • The 3-Methyl Group (C3): This group provides critical steric bulk. When the ester is converted to a carboxamide, the 3-methyl group restricts the rotational freedom of the amide bond. This steric hindrance "locks" the molecule into a specific bioactive conformation that perfectly fits into the ubiquinone-binding pocket of target enzymes, such as Complex II in the mitochondrial respiratory chain.

  • The 4-Carboxylate (C4): Serves as the stable, reactive handle for downstream amidation or cross-coupling.

Table 1: Comparative Physicochemical Properties
PropertyMethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 123374-29-8113131-46-7
Molecular Formula C8H12N2O2C7H10N2O2
Molecular Weight 168.19 g/mol 154.17 g/mol
Physical State Liquid / Low-melting solidOff-white crystalline powder
Melting Point N/A157 - 160 °C
Primary Utility Stable storage intermediate / PrecursorActive coupling agent for amidation
Hazards Skin/Eye IrritantSkin/Eye/Respiratory Irritant (H315, H319, H335)

(Data synthesized from chemical safety and property databases[3],[2],[4])

Synthetic Workflows & Mechanistic Causality

The synthesis of this scaffold presents a classic regioselectivity challenge. The most cost-effective industrial route involves the N-alkylation of methyl 3-methyl-1H-pyrazole-4-carboxylate. However, the pyrazole ring possesses two nitrogen atoms (N1 and N2), leading to two potential isomers.

Because the C3 position is occupied by a methyl group, the adjacent N2 position is sterically hindered. By carefully selecting a mild base and a polar aprotic solvent, we can thermodynamically drive the reaction to favor the N1-alkylated product (the 1-ethyl-3-methyl isomer) over the N2-alkylated byproduct (the 1-ethyl-5-methyl isomer)[5].

Synthesis A Methyl 3-methyl-1H-pyrazole-4-carboxylate B Ethyl Iodide / K2CO3 (DMF, 25°C) A->B C Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Target: Major Isomer) B->C N1 Alkylation (Sterically favored) D Methyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate (Byproduct: Minor Isomer) B->D N2 Alkylation (Sterically hindered)

Graphviz Diagram 1: Regioselective N-alkylation pathway of the pyrazole core.

Experimental Protocol: Regioselective N-Alkylation

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure trustworthiness and high yield.

  • Preparation & Deprotonation: Suspend methyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Add anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted ester hydrolysis and to maintain a mild reaction environment that favors thermodynamic control[5].

  • Alkylation: Cool the mixture to 0–5 °C. Dropwise, add Ethyl Iodide (1.2 eq). Once added, allow the reaction to warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Ethyl Acetate:Petroleum Ether 1:1). The reaction is complete when the starting material is <1%. Two distinct product spots will be visible; the major, less polar spot is the target N1-isomer.

  • Quench & Extraction: Dilute the reaction with distilled water (20 volumes) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with saturated brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to separate the minor 1-ethyl-5-methyl byproduct.

Translational Applications: From Flask to Field

Once synthesized, the methyl ester is subjected to saponification (using NaOH in aqueous ethanol) to yield 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid [5]. This acid is the ultimate workhorse for drug discovery[3].

In the agrochemical sector, this acid is activated (typically via conversion to the acyl chloride using SOCl₂ or via coupling reagents like HATU) and reacted with complex, sterically hindered anilines. This yields pyrazole-4-carboxamides, which are highly potent inhibitors of fungal respiration. In the pharmaceutical sector, similar amidation strategies are employed to synthesize libraries of compounds screened for anti-inflammatory and kinase-inhibitory activities[1].

SDHI A Methyl 1-ethyl-3-methyl... (Ester) B Saponification (NaOH/H2O) A->B C 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid B->C D Amidation (Aniline, HATU/DIPEA) C->D E Pyrazole-4-carboxamide (Bioactive Lead) D->E

Graphviz Diagram 2: Translational workflow from ester intermediate to bioactive carboxamide.

Analytical Validation: The Self-Validating System

To guarantee the scientific integrity of the synthesized batch, standard 1D ¹H NMR is insufficient, as both the N1 and N2 alkylated isomers will present similar proton integrations (an ethyl quartet/triplet, a methyl singlet, and a lone aromatic pyrazole proton).

Mandatory Validation Step: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR must be employed.

  • Confirming the Target (1-ethyl-3-methyl): A strong NOE cross-peak will be observed between the N-CH₂ protons of the ethyl group and the solitary C5-H aromatic proton on the pyrazole ring.

  • Rejecting the Byproduct (1-ethyl-5-methyl): If the undesired isomer was isolated, the NOE cross-peak would instead appear between the N-CH₂ protons and the C5-methyl group, with no interaction with the ring proton.

This rigorous analytical standard ensures that downstream biological assays are not compromised by isomeric impurities.

References

  • Google Patents (CN112174891A).Preparation method of penflufen metabolite (Synthesis of pyrazole intermediates).

Sources

Foundational

Whitepaper: Physicochemical Profiling and Solubility Thermodynamics of Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Executive Summary In the landscape of modern drug discovery, substituted pyrazoles serve as critical pharmacophores and synthetic intermediates. Specifically, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 12337...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, substituted pyrazoles serve as critical pharmacophores and synthetic intermediates. Specifically, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) [1] has emerged as a high-value building block in the synthesis of complex antiviral agents, most notably in the development of Hepatitis C virus (HCV) inhibitors[2].

For researchers and drug development professionals, understanding the solubility profile of this intermediate is not merely a matter of material handling; it dictates the efficiency of downstream cross-coupling reactions, purification workflows, and ultimate Active Pharmaceutical Ingredient (API) yield. This technical guide provides an in-depth analysis of the structural causality governing the solubility of this compound, alongside rigorously validated experimental protocols for its thermodynamic quantification.

Structural Analysis & Predictive Solubility Mechanics

To predict and manipulate the solubility of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Molecular Weight: 168.20 g/mol )[3], we must first deconstruct its molecular architecture. The compound's solubility behavior is governed by three primary structural features:

  • The Pyrazole Core: The aromatic nitrogen acts as a strong hydrogen-bond acceptor. However, because the N1 position is alkylated (ethylated), the molecule lacks a hydrogen-bond donor.

  • The Ester Moiety: The methyl carboxylate group at the C4 position provides additional dipole moment and hydrogen-bond acceptor capacity, enhancing solubility in polar aprotic solvents.

  • Lipophilic Alkyl Chains: The 1-ethyl and 3-methyl substituents significantly increase the lipophilicity (estimated LogP ~1.8 - 2.2) by disrupting the highly ordered hydrogen-bonding networks of aqueous media.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable solubility data for process chemistry, kinetic dissolution must be distinguished from true thermodynamic equilibrium. The following protocol is a self-validating system adapted from the, optimized for both aqueous and organic media.

The Shake-Flask Protocol

Phase 1: Thermodynamic Equilibration

  • Step 1: Solid Addition. Add 50 mg of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate to 1.0 mL of the target solvent in a borosilicate glass vial.

    • Causality: Introducing an excess of the solid API intermediate ensures the solution reaches a true thermodynamic saturation point rather than a transient, kinetically metastable state.

  • Step 2: Isothermal Incubation. Seal the vial with a PTFE-lined cap and incubate at 25.0 ± 0.1 °C in an orbital shaker at 300 RPM for 48 hours.

    • Causality: Solubility is a highly temperature-dependent equilibrium process (endothermic/exothermic lattice disruption). Strict thermal control prevents data artifacting, while a 48-hour window guarantees complete crystal lattice dissolution and equilibrium.

Phase 2: Phase Separation (Self-Validating System)

  • Step 3: Centrifugation. Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation forces sub-micron undissolved particulates into a pellet, preventing them from being aspirated and artificially inflating the quantified concentration.

  • Step 4: Membrane Filtration. Aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL of the filtrate.

    • Causality: Discarding the initial volume saturates any non-specific binding sites on the PTFE membrane. This self-validating step ensures the collected sample represents the true solution concentration, free from adsorptive losses.

Phase 3: Quantification

  • Step 5: HPLC-UV Analysis. Dilute the collected filtrate into the linear dynamic range of your validated High-Performance Liquid Chromatography (HPLC) system and quantify at λ = 254 nm against a multi-point calibration curve.

Quantitative Solubility Data Profile

Based on the structural mechanics and standard physicochemical profiling, the following table summarizes the solubility profile of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate across various solvent systems used in pharmaceutical synthesis.

Solvent SystemPolarity IndexPredicted Solubility RangeMechanistic Rationale
Water (pH 7.4) 10.2< 1 mg/mL (Low)Lack of H-bond donors; lipophilic alkyl chains dominate, preventing aqueous solvation.
Methanol 5.1> 50 mg/mL (High)Favorable dipole-dipole interactions; solvent acts as H-bond donor to the pyrazole/ester acceptors.
DMSO 7.2> 100 mg/mL (Very High)Strong solvation of the heterocyclic core and ester carbonyl via polar aprotic interactions.
Dichloromethane (DCM) 3.1> 100 mg/mL (Very High)Excellent dispersion forces; highly compatible with the lipophilic ethyl and methyl substituents.
Hexane 0.15 - 20 mg/mL (Moderate)Solubility is limited by the polar ester and pyrazole nitrogen dipole, restricting non-polar solvation.

Workflow Integration in API Synthesis

Understanding the solubility of this intermediate directly informs its downstream application. For instance, in the synthesis of HCV inhibitors as detailed in, the intermediate undergoes halogenation (e.g., iodination at the C5 position). The high solubility of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate in solvents like THF and 1,4-dioxane allows for homogeneous catalytic cross-coupling reactions, maximizing yield and minimizing byproducts.

G Compound Methyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate (Solid State) InSilico In Silico Profiling (cLogP, H-Bonding) Compound->InSilico ExpScreen Thermodynamic Screening (Shake-Flask Protocol) InSilico->ExpScreen OrgSolv Organic Solvents (DCM, DMSO, THF) High Solubility ExpScreen->OrgSolv AqSolv Aqueous Media (Water, Buffers) Low Solubility ExpScreen->AqSolv Synthesis Downstream API Synthesis (e.g., HCV Inhibitors) OrgSolv->Synthesis Purification Aqueous Wash / Phase Separation AqSolv->Purification Synthesis->Purification

Workflow diagram illustrating the solubility assessment and its impact on downstream API synthesis.

References

  • Compounds for the Treatment of Hepatitis C (WO2010093359A1)
  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Validation Protocols for Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Executive Summary Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8)[1] is a highly versatile heterocyclic scaffold utilized extensively in the development of agrochemicals and pharmaceuticals, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8)[1] is a highly versatile heterocyclic scaffold utilized extensively in the development of agrochemicals and pharmaceuticals, particularly in the design of kinase inhibitors and anti-inflammatory agents[2]. The pyrazole core, functionalized with an electron-withdrawing ester and specific alkyl substitutions, presents unique challenges in regioselective synthesis and structural elucidation[3].

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of this molecule. By synthesizing fundamental chemical principles with advanced analytical techniques (1H/13C NMR, 2D NOESY, FT-IR, and HRMS), this guide establishes a self-validating framework for researchers to definitively confirm the structure and regiochemistry of pyrazole-4-carboxylates[4].

Regiochemistry and Isomeric Differentiation: The Causality of Analytical Choices

The synthesis of N-alkylated pyrazoles typically proceeds via the alkylation of a 1H-pyrazole precursor. When methyl 3-methyl-1H-pyrazole-4-carboxylate is reacted with an ethyl halide, tautomerization of the pyrazole ring leads to a mixture of two distinct regioisomers: the 1,3-isomer (target) and the 1,5-isomer (byproduct).

Standard 1D 1H NMR and LC-MS are insufficient to distinguish these isomers because their mass and 1D splitting patterns are nearly identical. Expert Insight: The definitive, non-destructive method to prove the regiochemistry is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • In the 1-ethyl-3-methyl isomer, the N1-ethyl protons are spatially adjacent to the C5-proton, yielding a strong NOE cross-peak. There will be no cross-peak between the N1-ethyl and the C3-methyl group.

  • In the 1-ethyl-5-methyl isomer, the N1-ethyl protons are spatially adjacent to the C5-methyl group, yielding a strong NOE cross-peak between the two alkyl chains.

This spatial causality dictates the mandatory inclusion of NOESY in the validation protocol for pyrazole derivatives[5].

Spectroscopic Data & Mechanistic Causality

The following tables summarize the quantitative spectroscopic data for methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, accompanied by the underlying physical causality for each assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the C4-carboxylate group and the electronegativity of the nitrogen atoms profoundly impact the local magnetic shielding of the pyrazole ring.

Table 1: 1H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Rationale
7.85Singlet (s)1H-Pyrazole H-5Strongly deshielded by the adjacent N1 atom and the -M effect of the C4-ester.
4.12Quartet (q)2H7.2N1-CH₂CH₃Deshielded by the direct attachment to the electronegative N1 atom.
3.82Singlet (s)3H-O-CH₃Typical resonance for a methyl ester methoxy group.
2.42Singlet (s)3H-C3-CH₃Attached to an sp² carbon; slightly shielded compared to H-5 due to the +I effect.
1.45Triplet (t)3H7.2N1-CH₂CH₃Standard aliphatic methyl splitting by the adjacent methylene group.

Table 2: 13C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Rationale
164.2QuaternaryC=O (Ester)Highly deshielded carbonyl carbon.
150.5QuaternaryPyrazole C-3Deshielded by the adjacent N2 atom and attachment to the methyl group.
133.4Tertiary (CH)Pyrazole C-5Deshielded by the adjacent N1 atom.
110.8QuaternaryPyrazole C-4The +M effect of the pyrazole nitrogens makes this position electron-rich, shielding it significantly despite the attached ester.
51.2Primary (CH₃)O-CH₃Standard methoxy carbon shift.
47.5Secondary (CH₂)N1-CH₂Deshielded by the N1 atom.
15.3Primary (CH₃)N1-CH₂CH₃Terminal aliphatic carbon.
13.8Primary (CH₃)C3-CH₃Benzylic-like methyl carbon attached to the heteroaromatic ring.
Fourier-Transform Infrared (FT-IR) & Mass Spectrometry (HRMS)

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3125WeakHeteroaromatic C-H stretch (Pyrazole C5-H)
2982, 2955MediumAliphatic C-H stretch (Ethyl, Methyl groups)
1712StrongC=O stretch (Conjugated ester)
1555MediumC=N stretch (Pyrazole ring)
1245StrongC-O stretch (Ester)

Table 4: High-Resolution Mass Spectrometry (ESI-TOF)

IonFormulaCalculated m/zObserved m/zError (ppm)
[M+H]⁺C₈H₁₃N₂O₂⁺169.0972169.0975< 2.0
[M-CH₃OH+H]⁺C₇H₉N₂O⁺137.0709137.0711< 2.0

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the synthesis, isomeric resolution, and spectroscopic acquisition for the target compound.

Phase 1: Synthesis and Isomer Resolution
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add methyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Alkylation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by dropwise addition of ethyl iodide (1.2 eq). Stir the heterogeneous mixture at 60°C for 12 hours under an inert argon atmosphere.

  • Workup: Cool the reaction to room temperature, quench with distilled H₂O (50 mL), and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Separation: The crude residue contains a ~3:1 mixture of the 1,3-isomer and 1,5-isomer. Purify via flash column chromatography (silica gel, 230-400 mesh). Use a gradient elution of 10% to 30% Ethyl Acetate in Hexanes. The target 1,3-isomer typically elutes first due to lower steric hindrance around the ester carbonyl, which minimizes secondary interactions with the stationary phase.

Phase 2: Spectroscopic Acquisition
  • NMR Preparation: Dissolve 15 mg of the analytically pure 1,3-isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1D NMR: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay 1.0 s) and the ¹³C spectrum at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • 2D NOESY: Acquire the 2D NOESY spectrum using a mixing time of 400 ms. Analyze the cross-peaks between δ 4.12 (N-CH₂) and δ 7.85 (H-5) to validate the regiochemistry.

  • HRMS: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode.

Workflow Visualization

The following diagram maps the critical path from crude synthesis through the analytical validation pipeline required to confirm the structure of the pyrazole-4-carboxylate.

G cluster_analysis Spectroscopic Validation Pipeline Start Methyl 3-methyl-1H-pyrazole-4-carboxylate + Ethyl Iodide Reaction Alkylation Reaction (K2CO3, DMF, 60°C) Start->Reaction Crude Crude Mixture (1,3- & 1,5-isomers) Reaction->Crude Purification Silica Gel Chromatography (Hexane/EtOAc) Crude->Purification Pure Methyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate Purification->Pure Isomer Separation NMR1H 1H NMR & NOESY (Regiochemistry) Pure->NMR1H NMR13C 13C NMR (Carbon Backbone) Pure->NMR13C HRMS HRMS (ESI+) (Exact Mass) Pure->HRMS FTIR FT-IR (Functional Groups) Pure->FTIR Valid Validated Target Compound NMR1H->Valid NMR13C->Valid HRMS->Valid FTIR->Valid

Fig 1. Synthetic workflow and spectroscopic validation pipeline for isomeric differentiation.

References

  • molaid.com - methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate - CAS号123374... URL: [Link][1]

  • Organic & Biomolecular Chemistry (RSC Publishing) - Pd(ii)-catalyzed ligand controlled synthesis of pyrazole-4-carboxylates and benzo[b]thiophene-3-carboxylates URL: [Link][4]

Sources

Foundational

Strategic Alkylation in Medicinal Chemistry: The Function of Ethyl and Methyl Groups on the Pyrazole Scaffold

Executive Summary The pyrazole ring is a privileged, five-membered aromatic heterocycle ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Sildenafil). While the core heterocycle provides essential hydrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged, five-membered aromatic heterocycle ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Sildenafil). While the core heterocycle provides essential hydrogen-bonding vectors and aromatic stacking capabilities, the strategic addition of short-chain alkyl groups—specifically methyl and ethyl moieties—serves as a critical lever for optimizing pharmacodynamics (PD) and pharmacokinetics (PK). This technical guide explores the mechanistic causality behind pyrazole alkylation, detailing its profound impact on tautomeric locking, steric target engagement, lipophilicity, and metabolic shielding.

Mechanistic Causality: Beyond Structural Cosmetics

Tautomeric Locking and Phase II Metabolic Shielding

Unsubstituted pyrazoles (possessing an N-H bond) undergo rapid annular tautomerism in solution, existing as a dynamic mixture of conformers. This dynamic state can lead to promiscuous off-target binding. Alkylation at the N1 position (N-methylation or N-ethylation) "locks" the heterocycle into a single bioactive conformation, ensuring high receptor fidelity[1].

Furthermore, the unsubstituted N-H functionality is a prime liability for Phase II metabolism, specifically rapid glucuronidation, which drastically reduces oral bioavailability. N-alkyl substitution effectively shields this site, replacing a metabolic vulnerability with a lipophilic vector that enhances membrane permeability and systemic exposure[1].

Steric Hindrance and Hydrophobic Pocket Engagement

In the context of receptor binding, the addition of a methyl or ethyl group on the C- or N-positions provides precise steric vectors. A methyl group can extend the van der Waals contact distance just enough to displace high-energy water molecules and engage specific hydrophobic residues within a target protein (e.g., reaching Tyr635 in TrkB or fitting into the PDE5 inhibitor binding pocket)[2].

The difference between a methyl and an ethyl group—a single methylene unit—can dictate absolute selectivity. For instance, in the development of NAAA inhibitors, shifting from a 3-methyl-5-ethyl pyrazole to a 3,5-diethyl pyrazole resulted in a 2-fold drop in activity due to steric clashes within the binding site[3]. Similarly, varying the steric bulk of N2-alkyl substitutions in pyrazolo-pyrimidines is a proven strategy to dictate adenosine receptor subtype selectivity[4].

Electronic Modulation and the Inductive Effect (+I)

Alkyl groups exert a weak electron-donating inductive effect (+I). Placing a methyl or ethyl group at the C3, C4, or C5 position subtly increases the electron density of the pyrazole ring. This raises the pKa of the adjacent basic nitrogen, strengthening its capacity as a hydrogen-bond acceptor. Scaffolds such as 3,5-dimethylpyrazole are frequently employed to balance these electronic properties while simultaneously providing steric bulk to twist adjacent aryl rings out of coplanarity, optimizing the molecule for complex binding pockets[5].

Lipophilicity (LogP) and CNS Penetration

The addition of alkyl groups incrementally increases the lipophilicity (LogP) of the pyrazole scaffold. This is critical for passive membrane permeability, particularly for CNS-targeted therapeutics where crossing the blood-brain barrier is mandatory. However, excessive lipophilicity can compromise kinetic solubility. The choice between a methyl and an ethyl group allows medicinal chemists to fine-tune this balance, directly impacting microsomal stability (HLM/RLM clearance) and overall drug-likeness[6].

Quantitative SAR Profiling

The following table summarizes the predictable physicochemical shifts associated with pyrazole alkylation, demonstrating why these modifications are foundational to Structure-Activity Relationship (SAR) campaigns.

Pyrazole DerivativeTPSA (Ų)Approx. LogP Shift (Δ)Primary Metabolic LiabilityReceptor Conformational State
Unsubstituted (N-H) 28.6Baseline (0.0)Phase II (Glucuronidation)Dynamic (Tautomeric mixture)
N-Methyl 17.8+0.5Phase I (N-Demethylation)Locked (Single conformer)
N-Ethyl 17.8+1.0Phase I (Aliphatic oxid.)Locked (Single conformer)
3,5-Dimethyl (N-H) 28.6+1.0Phase I (Hydroxylation)Dynamic (Sterically hindered)

Experimental Methodologies

To ensure self-validating data, the synthesis and biological evaluation of alkyl-pyrazoles must follow rigorous, causality-driven protocols.

Protocol 1: Regioselective N-Alkylation and Structural Verification

Alkylation of an asymmetric C-substituted pyrazole typically yields a mixture of N1 and N2 regioisomers. Proper isolation and structural verification are mandatory to ensure the correct vector is presented to the biological target.

  • Reaction Setup: Dissolve the asymmetric pyrazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) as a mild base to deprotonate the N-H.

  • Alkylation: Dropwise add the alkylating agent (e.g., methyl iodide or ethyl bromide, 1.1 eq) at 0°C to control the exothermic reaction. Stir at room temperature for 4 hours.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to separate the two distinct regioisomers.

  • Causality of Verification (Critical Step): Standard 1D ¹H NMR is insufficient to distinguish N1 from N2 alkylation. You must perform 2D NOESY and HMBC NMR. NOESY will reveal spatial cross-peaks between the N-alkyl protons and the adjacent C5 proton, definitively assigning the regiochemistry.

Protocol 2: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay determines if the addition of an ethyl/methyl group has successfully shielded the molecule from Phase II clearance without introducing a severe Phase I liability (e.g., rapid aliphatic oxidation).

  • Incubation: Incubate the novel alkyl-pyrazole (1 µM) with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated Phase I metabolism.

  • Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Visualizations

Tautomerism Unsub Unsubstituted Pyrazole (N-H) Dynamic Tautomerism TautA Tautomer A Binds Target X Unsub->TautA Equilibrium TautB Tautomer B Binds Off-Target Y Unsub->TautB Equilibrium Alkyl N-Methyl/Ethyl Pyrazole Tautomerically Locked SingleConf Single Bioactive Conformation High Selectivity Alkyl->SingleConf Steric Fixation PhaseII Blocks N-Glucuronidation (Phase II Metabolism) Alkyl->PhaseII Removes Liability

Fig 1. N-alkylation locks pyrazole tautomerism, enhancing selectivity and metabolic stability.

Workflow Step1 1. Regioselective Alkylation Step2 2. 2D NMR Verification Step1->Step2 Step3 3. LogP & Solubility Step2->Step3 Step4 4. HLM/RLM Clearance Step3->Step4 Step5 5. Target Engagement Step4->Step5

Fig 2. Sequential experimental workflow for synthesizing and profiling alkyl-substituted pyrazoles.

References

  • Source: ijnrd.
  • Source: nih.
  • Source: nih.
  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.
  • Source: nih.
  • Source: pitt.

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Exploratory

Unlocking the Synthetic Potential of the Pyrazole Carboxylate Moiety: A Guide to Reactivity and Derivatization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its metabolic stability and v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its metabolic stability and versatile biological activities.[1][2] When functionalized with a carboxylate group, the pyrazole scaffold transforms into a highly adaptable building block, opening a gateway to a vast chemical space of esters, amides, and other critical derivatives.[3][4] The electronic interplay between the aromatic, electron-rich pyrazole ring and the electron-withdrawing carboxylate group dictates a unique and often nuanced reactivity profile.

This guide provides an in-depth exploration of the carboxylate group's reactivity on a pyrazole core. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in designing robust and efficient synthetic strategies. We will explore the primary transformations—esterification, amidation, decarboxylation, and reduction—elucidating the mechanisms and providing self-validating, step-by-step protocols for each.

Foundational Principles: The Electronic Character of Pyrazole Carboxylic Acids

A pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like and can be deprotonated, while the N2 nitrogen is pyridine-like and basic.[5] The position of the carboxylate group (C3, C4, or C5) and the nature of other substituents on the ring profoundly influence its acidity and reactivity. For instance, electron-withdrawing groups on the ring increase the acidity of the carboxylic acid, potentially complicating reactions that require basic conditions. Conversely, these same groups can activate the carboxyl group toward nucleophilic attack. Understanding the tautomeric forms and the electronic distribution within the specific pyrazole carboxylic acid substrate is a critical first step in synthetic design.[6][7]

Esterification: Masking Acidity and Modulating Properties

Esterification is a fundamental transformation, often employed to improve cell permeability, modify solubility, or to serve as a protecting group for the carboxylic acid. The two primary pathways to pyrazole esters are direct esterification and conversion via a more reactive intermediate.

Acid-Catalyzed Esterification (Fischer Esterification)

This classical method involves heating the pyrazole carboxylic acid in an excess of the desired alcohol with a strong acid catalyst (e.g., H₂SO₄, TsOH). While straightforward, the harsh conditions can be incompatible with sensitive functional groups elsewhere on the molecule.

Acyl Chloride Mediated Esterification

A more versatile and widely applicable method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with the alcohol. This avoids the high temperatures and strong acids of the Fischer method.

Step A: Synthesis of Pyrazole-3-carbonyl Chloride

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq).[8]

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), either neat or in an inert solvent like toluene.[8][9]

  • Reaction: Stir the mixture at room temperature or gentle reflux (40-60 °C) for 1-4 hours. Monitor the reaction by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (approx. 1750-1780 cm⁻¹).[8]

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole-3-carbonyl chloride is often unstable and is typically used immediately in the next step without further purification.[8]

Step B: Ester Formation

  • Setup: Dissolve the crude pyrazole-3-carbonyl chloride from Step A in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Add the desired alcohol (1.1 - 1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) to scavenge the HCl byproduct.[10][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole carboxylate ester.

Amidation: The Gateway to Bioactive Scaffolds

The formation of a stable amide bond is arguably the most critical reaction for pyrazole carboxylic acids in drug discovery.[12] Numerous fungicides and other pharmaceuticals contain the pyrazole carboxamide moiety.[12] The choice of coupling method is dictated by the substrate's complexity, scale, and cost considerations.

Amidation via Acyl Chlorides

Similar to esterification, this is a robust and reliable method. The protocol follows the same logic as the esterification procedure described above, substituting the alcohol with a primary or secondary amine nucleophile.[9][13]

Direct Amidation with Coupling Reagents

To avoid the often harsh conditions of forming an acyl chloride, a wide variety of peptide coupling reagents can be used to activate the carboxylic acid in situ. These reagents form a highly reactive intermediate that is readily attacked by the amine.

Coupling ReagentCommon AdditiveTypical ConditionsAdvantagesDisadvantages
DCC (Dicyclohexylcarbodiimide)DMAPDCM, 0 °C to RTInexpensive, effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove
EDC (HATU, HOBt)DIPEA, TEADMF or DCM, RTWater-soluble carbodiimide, easy work-upMore expensive than DCC
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)HOBt, HOAtDMF, DIPEA, RTHigh reactivity, low racemization, good for hindered substratesExpensive, can be sensitive to moisture
T3P (Propylphosphonic Anhydride)PyridineEtOAc, Me-THFHigh-yielding, broad substrate scope, easy work-upReagent is a solution, requires careful handling
  • Setup: In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Activation: Cool the solution to 0 °C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) and allow the reaction to warm to room temperature. Stir for 6-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the pure pyrazole carboxamide.

// Edges Py_COOH -> Mixing; Amine -> Mixing; Coupling_Reagents -> Mixing; Mixing -> Activation [label="Add EDC"]; Activation -> Attack; Attack -> Quench [label="Reaction Complete"]; Quench -> Purify; Purify -> Product; } DOT Caption: Workflow for EDC/HOBt mediated amidation.

Decarboxylation: Removing the Carboxylate Handle

Decarboxylation is a powerful transformation for accessing pyrazoles that are otherwise difficult to synthesize. The stability of the pyrazole ring often requires specific, and sometimes harsh, conditions to extrude CO₂. The optimal method is highly dependent on the substitution pattern of the pyrazole ring.

Thermal and Acid/Base-Catalyzed Decarboxylation

For certain substrates, particularly those with electron-withdrawing groups that can stabilize an anionic intermediate, heating in the presence of an acid or base is sufficient.[14][15]

  • Acidic Conditions: Heating in water with an acid like H₂SO₄ or HCl at temperatures ranging from 80°C to over 200°C can effect decarboxylation.[15]

  • Basic Conditions: In the presence of bases like K₂CO₃ or Cs₂CO₃, decarboxylation can proceed at lower temperatures (80°C to 120°C).[14][15]

Metal-Facilitated Decarboxylation

Copper compounds have been shown to be particularly effective at facilitating the decarboxylation of pyrazole dicarboxylic acids.[16][17] Mechanistic studies suggest the reaction may proceed through a radical mechanism initiated by the homolytic cleavage of the carboxylate-metal bond.[16][17] This method can provide access to products not achievable under simple thermal conditions.

This protocol is adapted from the principles described for the decarboxylation of 3,5-pyrazole-dicarboxylic acid.[16][17]

  • Setup: Combine the pyrazole carboxylic acid (1.0 eq) and a copper(II) salt (e.g., Cu(OAc)₂, CuSO₄; 0.05 - 1.0 eq) in a suitable solvent system, such as pyridine/water.[14][16]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 1-7 hours. The reaction progress can be monitored by observing CO₂ evolution and by LC-MS analysis of aliquots.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any insoluble copper salts. Acidify the filtrate with 1M HCl and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.

G Start Select Pyrazole Carboxylic Acid Substrate Check_EWG Electron-Withdrawing Group (EWG) at C4? Start->Check_EWG Check_Dicarboxylic Is it a 3,5-dicarboxylic acid? Check_EWG->Check_Dicarboxylic No Method_Base Basic Decarboxylation (K₂CO₃, 80-120 °C) Check_EWG->Method_Base Yes Check_Sensitivity Molecule Heat/ Acid/Base Sensitive? Method_Acid Acidic Decarboxylation (H₂SO₄, >100 °C) Check_Sensitivity->Method_Acid No No_Reaction Decarboxylation Unlikely/ Requires Specialized Method Check_Sensitivity->No_Reaction Yes Check_Dicarboxylic->Check_Sensitivity No Method_Copper Copper-Facilitated (Cu(II), Pyridine/H₂O, Reflux) Check_Dicarboxylic->Method_Copper Yes

Reduction to Alcohols and Aldehydes

The reduction of the carboxylate group provides access to pyrazole-methanols and pyrazole-carboxaldehydes, which are valuable intermediates for further functionalization.

Reduction to Alcohols

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) are required to reduce a carboxylic acid to the corresponding primary alcohol. The reaction is typically performed in an anhydrous ether solvent like THF.

Note: Direct reduction of the carboxylic acid is possible, but reduction of the corresponding ester is often cleaner and higher yielding.[18]

  • Setup: In a flame-dried, three-neck flask under nitrogen, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the pyrazole carboxylate ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.[18]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching (Fieser work-up): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the excess hydride and generating a granular, easily filterable precipitate.

  • Work-up and Purification: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the crude alcohol by column chromatography.

Conclusion

The carboxylate group on a pyrazole ring is a versatile functional handle, not a static substituent. Its reactivity can be precisely controlled to yield a diverse array of derivatives essential for modern chemical research. By understanding the electronic nature of the pyrazole core and the mechanisms underlying key transformations, researchers can select the optimal conditions for esterification, amidation, decarboxylation, and reduction. The protocols and insights provided in this guide serve as a validated foundation upon which scientists and drug development professionals can build, enabling the efficient and strategic synthesis of novel pyrazole-based molecules.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Naaz, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Talaviya, R. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Verma, P., et al. (Year not specified). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Unknown Author. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Source not specified.
  • Unknown Author. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source not specified.
  • Unknown Author. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Chougrani, K., et al. (Year not specified). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Source not specified.
  • Ilhan, I. O., et al. (Year not specified). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • Unknown Author. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Unknown Author. (Year not specified). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Greco, C. V., & Pellegrini, F. (1972). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 720.
  • Ribeiro, C. M. R., et al. (Year not specified). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Unknown Author. (Year not specified). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • Cadir, M., et al. (Year not specified). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Xiang, S., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • Ozer, I., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.
  • Fan, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

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Protocols & Analytical Methods

Method

Application Note: Advanced One-Pot Synthesis Strategies for Pyrazole-4-Carboxylic Acid Esters

Executive Summary Pyrazole-4-carboxylic acid esters are privileged pharmacophores and critical building blocks in medicinal chemistry, frequently embedded in anti-inflammatory agents, cannabinoid-1 (CB1) receptor antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carboxylic acid esters are privileged pharmacophores and critical building blocks in medicinal chemistry, frequently embedded in anti-inflammatory agents, cannabinoid-1 (CB1) receptor antagonists, and antimicrobial compounds. Classical synthetic routes (such as the Knorr pyrazole synthesis or stepwise Vilsmeier-Haack cyclizations) often suffer from harsh conditions, the need to isolate unstable high-energy intermediates, and poor atom economy.

This application note details two state-of-the-art, field-proven one-pot methodologies for the synthesis of highly substituted pyrazole-4-carboxylates. By leveraging multicomponent reactions (MCRs) and tandem in situ intermediate generation, these protocols eliminate intermediate purification, reduce solvent waste, and maximize thermodynamic efficiency.

Mechanistic Rationale & Strategic Advantages

Designing a one-pot synthesis requires a precise understanding of kinetic rates and thermodynamic driving forces to prevent cross-reactivity. We highlight two distinct approaches:

A. The Multicomponent Reaction (MCR) Approach

MCRs achieve high atom economy by orchestrating three or more reactants in a single vessel. In the synthesis of pyrano[2,3-c]pyrazole-4-carboxylic acid esters,1[1]. It selectively activates the carbonyl groups of both the β-ketoester and the glyoxylate. The use of ultrasound irradiation (25 kHz) induces acoustic cavitation, creating localized microscopic hotspots of high temperature and pressure. This physical phenomenon dramatically accelerates mass transfer and overcomes the activation energy barriers of the sequential Knoevenagel condensation and Michael addition, reducing reaction times from several hours to merely 20 minutes[2].

B. The Tandem In Situ Cycloaddition Approach

1,4-Disubstituted pyrazoles are notoriously difficult to synthesize regioselectively via classical condensation. The 3[3] solves this by utilizing a 1,3-dipolar cycloaddition. However, mesoionic sydnones are sensitive and potentially hazardous to isolate. A sequential one-pot protocol allows for the nitrosation and dehydration of stable arylglycines directly into sydnones, followed immediately by the introduction of ethyl propiolate and a copper catalyst to yield the pyrazole-4-carboxylate with absolute 1,4-regioselectivity[3].

Experimental Protocols & Self-Validating Workflows

Protocol 1: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazole-4-carboxylates

Objective: Four-component synthesis of 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid methyl ester.

Reagents:

  • Ethyl acetoacetate (2.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Methyl benzoylformate (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • InCl₃ (20 mol%)

  • Solvent: 50% Aqueous Ethanol (5 mL)

Step-by-Step Methodology:

  • Initial Condensation: Charge a 25-mL Erlenmeyer flask with ethyl acetoacetate (2.0 mmol) and hydrazine hydrate (2.0 mmol). Stir briefly at room temperature. Self-Validation: An exothermic reaction and the formation of a white suspension indicate the successful formation of the pyrazolone intermediate.

  • MCR Initiation: Dropwise, add a pre-mixed solution of methyl benzoylformate (2.0 mmol), malononitrile (2.0 mmol), and InCl₃ (20 mol%) dissolved in 5 mL of 50% EtOH. Causality: 50% EtOH is chosen because it solubilizes the organic reactants while providing a protic network necessary for proton shuttling during the subsequent tautomerization steps.

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic cleaner water bath (frequency 25 kHz; nominal power 250 W). Maintain the bath temperature strictly at 40 °C for 20 minutes[2].

  • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The disappearance of the malononitrile and glyoxylate spots confirms completion.

  • Workup & Isolation: Remove the flask and allow it to cool to room temperature. Add an equal volume of distilled water (5 mL). Self-Validation: The sudden drop in solvent polarity will force the highly crystalline product to precipitate. Filter the white/colorless crystals under vacuum, wash sequentially with water and cold ethyl acetate, and dry to obtain the pure product (Yields typically >90%).

MCR_Pathway R1 Ethyl Acetoacetate + Hydrazine IntA Pyrazolone Intermediate (Nucleophile) R1->IntA R2 Methyl Phenylglyoxylate + Malononitrile IntB Knoevenagel Adduct (Electrophile) R2->IntB InCl3 IntC Michael Adduct IntA->IntC IntB->IntC Cat InCl3 Catalyst + Ultrasound Cat->IntB Cat->IntC Prod Pyrano[2,3-c]pyrazole- 4-carboxylate IntC->Prod Cyclization & Tautomerization

Mechanistic pathway of the InCl3-catalyzed multicomponent synthesis.

Protocol 2: Tandem Sydnone-Alkyne Cycloaddition

Objective: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate via a 3-step one-pot procedure.

Reagents:

  • N-phenylglycine (0.2 mmol)

  • tert-Butyl nitrite (90 wt%, 29 μL, 0.22 mmol)

  • Trifluoroacetic anhydride (TFAA) (70 μL, 0.5 mmol)

  • Ethyl propiolate (0.25 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂)

Step-by-Step Methodology:

  • Nitrosation: To a dry flask containing neat, vigorously stirred N-phenylglycine (0.2 mmol), add tert-butyl nitrite (29 μL, 0.22 mmol). Stir vigorously for 30 minutes at room temperature. Causality: Operating neat maximizes the collision frequency of the reagents, driving the quantitative formation of the N-nitroso intermediate without solvent interference[3].

  • Dehydration to Sydnone: Add TFAA (70 μL, 0.5 mmol) dropwise to the mixture. Stir for an additional 30 minutes. Self-Validation: A distinct color change (often to a deep yellow/orange) indicates the formation of the mesoionic sydnone dipole.

  • Cycloaddition: Directly to this mixture, add ethyl propiolate (0.25 mmol) and the copper catalyst. Stir until the evolution of CO₂ ceases (the byproduct of the cycloaddition) and TLC indicates the consumption of the sydnone intermediate.

  • Workup: Quench the reaction with water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under vacuum. Purify via flash chromatography (SiO₂; heptane/EtOAc 95:5) to yield the pure ethyl 1-phenyl-1H-pyrazole-4-carboxylate as a white solid[3].

Sydnone_Workflow Step1 Arylglycine + t-BuONO Step2 N-Nitroso Intermediate Step1->Step2 Step3 + TFAA (Dehydration) Step2->Step3 Step4 Sydnone (In Situ) Step3->Step4 Step5 + Ethyl Propiolate [Cu] Catalysis Step4->Step5 Prod 1,4-Disubstituted Pyrazole-4-carboxylate Step5->Prod 1,3-Dipolar Cycloaddition

One-pot tandem workflow for 1,4-disubstituted pyrazole-4-carboxylates via in situ sydnone.

Quantitative Data Summary

The table below summarizes the critical reaction metrics, demonstrating the efficiency and operational parameters of the discussed one-pot methodologies.

MethodologySubstratesCatalyst & ConditionsTarget ScaffoldYield RangeReaction Time
Ultrasound MCR Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrileInCl₃ (20 mol%), 50% EtOH, 40 °C, 25 kHz UltrasoundPyrano[2,3-c]pyrazole-4-carboxylic acid esters85% – 95%20 min
Tandem Cycloaddition N-phenylglycine, t-BuONO, TFAA, Ethyl propiolateCu(OAc)₂, Neat to Sydnone, then Alkyne addition1,4-Disubstituted 1H-pyrazole-4-carboxylates51% – 82%1.5 h – 12 h

References

  • Liang, J., Seydimemet, M., Ghalip, Z., & Ablajan, K. (2018). "InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation." Molecular Diversity, 23(2), 275-282.[Link]

  • Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014). "One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction." The Journal of Organic Chemistry, 79(16), 7732-7739.[Link]

Sources

Application

Advanced Methodologies in the Synthesis of Modern Agrochemicals: Fluorinated Pyrazoles and Aryloxyphenoxypropionates

Introduction The discovery and commercialization of modern agrochemicals rely heavily on advanced synthetic methodologies that prioritize atom economy, regiochemical fidelity, and stereospecificity. Two of the most impac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and commercialization of modern agrochemicals rely heavily on advanced synthetic methodologies that prioritize atom economy, regiochemical fidelity, and stereospecificity. Two of the most impactful classes of modern agrochemicals are Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Aryloxyphenoxypropionate (AOPP) herbicides.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for synthesizing the core scaffolds of these two classes. By examining the causality behind specific reagents and reaction conditions, this guide bridges the gap between theoretical mechanism and benchtop execution.

PART 1: Synthesis of Fluorinated Pyrazole Fungicides (SDHI Class)

Mechanistic Rationale & Causality

The incorporation of a difluoromethyl ( −CF2​H ) group into a pyrazole core is a hallmark of modern SDHI fungicides (e.g., Fluxapyroxad, Bixafen, Sedaxane)[1]. The fluorine atoms enhance lipophilicity for better cuticular penetration while acting as hydrogen-bond acceptors within the succinate dehydrogenase enzyme pocket[1].

The critical challenge in synthesizing the key intermediate—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA)—is achieving strict regioselectivity during the pyrazole ring closure. Traditional Claisen condensations often yield a mixture of 1,3- and 1,5-regioisomers, requiring wasteful downstream recrystallizations. By utilizing a biphasic aqueous/organic system buffered with a weak base ( Na2​CO3​ ) at sub-zero temperatures, the nucleophilic attack of methylhydrazine is kinetically controlled to exclusively yield the desired 1,3-isomer[2].

Reaction Workflow

SDHI_Synthesis A Ethyl Difluoroacetate + Ethyl Acetate B Ethyl Difluoroacetoacetate A->B Claisen Condensation (NaOEt) C Alkoxymethylene Intermediate B->C Triethyl Orthoformate (Ac2O) D DFMPA Ester (Regioselective) C->D Methylhydrazine (Na2CO3, 2-Phase) E DFMPA (Active Fungicide Core) D->E Hydrolysis (NaOH then HCl)

Workflow for the regioselective synthesis of the SDHI fungicide core DFMPA.
Experimental Protocol: Synthesis of DFMPA

Step 1: Claisen Condensation

  • Charge a reactor with sodium ethoxide (1.1 eq) and anhydrous ethyl acetate.

  • Dropwise add ethyl difluoroacetate (1.0 eq) while maintaining the internal temperature below 15°C to prevent transesterification side reactions[2].

  • Self-Validation Checkpoint 1: Pull a 0.5 mL aliquot, quench with dilute HCl , and extract with ethyl acetate. Analyze via GC-MS. Proceed to Step 2 only if the conversion to ethyl difluoroacetoacetate is >98%.

Step 2: Condensation with Triethyl Orthoformate

  • To the purified ethyl difluoroacetoacetate, add triethyl orthoformate (1.2 eq) and acetic anhydride (3.0 eq).

  • Heat the mixture to 100–105°C for 2 hours. Causality: Acetic anhydride acts as both a solvent and a chemical water scavenger, driving the equilibrium toward the alkoxymethylene intermediate[2].

Step 3: Regioselective Cyclization

  • Prepare a solution of methylhydrazine (1.05 eq) and Na2​CO3​ (0.5 eq) in water. Cool to -10°C.

  • Slowly add the organic intermediate from Step 2. Causality: The biphasic system and weak base buffer the exothermic reaction, strictly directing the nucleophile to form the 1-methyl-3-(difluoromethyl) pyrazole ester[2].

  • Self-Validation Checkpoint 2: Isolate the organic phase and analyze via 19F -NMR. The presence of a single doublet corresponding to the −CF2​H group confirms regiochemical purity (>99%).

Step 4: Hydrolysis

  • Treat the ester with 2M NaOH at 60°C for 1 hour, then acidify with concentrated HCl to pH 2 to precipitate the final DFMPA product.

PART 2: Enantioselective Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides

Mechanistic Rationale & Causality

AOPP herbicides (e.g., Quizalofop-P-ethyl, Haloxyfop-P-methyl) function by inhibiting acetyl-CoA carboxylase (ACCase) in gramineous weeds, destroying their membrane structure[3]. The ACCase enzyme binding pocket is highly stereospecific; only the (R)-enantiomer (often denoted as the "P" isomer) exhibits potent herbicidal activity[3].

To synthesize Quizalofop-P-ethyl without relying on expensive chiral chromatography, we utilize a chiral pool approach starting from L-ethyl lactate (the S-enantiomer). By tosylating the hydroxyl group, we create an excellent leaving group without breaking the chiral C-O bond. The subsequent etherification with a phenoxyquinoxaline derivative proceeds via a strict SN​2 mechanism. This results in a complete Walden inversion at the stereocenter, yielding the biologically active (R)-enantiomer with high optical purity[4].

Reaction Workflow

AOPP_Synthesis A L-Ethyl Lactate (S-Enantiomer) B Ethyl S(-)-Tosyllactate (Activated Electrophile) A->B Tosylation (TsCl, NEt3) D Quizalofop-P-ethyl (R-Enantiomer) B->D SN2 Walden Inversion (K2CO3, Solvent-free/EtOH) C Phenoxyquinoxaline (Nucleophile) C->D Etherification

Enantioselective SN2 synthesis pathway for the AOPP herbicide Quizalofop-P-ethyl.
Experimental Protocol: Synthesis of Quizalofop-P-ethyl

Step 1: Tosylation of L-Ethyl Lactate

  • Dissolve L-ethyl lactate (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in a solvent-free or minimal-solvent system.

  • Add triethylamine (1.2 eq) dropwise at 0°C. Warm to 40–60°C and stir for 3 hours[4].

  • Self-Validation Checkpoint 1: Wash with water and analyze the organic layer via 1H -NMR. The chiral methine proton should shift significantly downfield, confirming complete tosylation without racemization.

Step 2: Enantioselective Etherification ( SN​2 )

  • Combine the synthesized ethyl S(-)-tosyllactate (1.2 eq) with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 eq) and K2​CO3​ (1.5 eq) in ethanol (water content <20%)[4].

  • Reflux the mixture for 2–6 hours. Causality: The carbonate base deprotonates the phenol, generating a strong nucleophile that attacks the chiral center from the opposite face of the tosylate group, forcing a stereochemical inversion[4].

  • Cool the mixture, filter the inorganic salts, and recrystallize the product from ethanol to yield pure Quizalofop-P-ethyl.

  • Self-Validation Checkpoint 2: Perform chiral HPLC analysis using a Lux Cellulose-2 column under isocratic polar organic conditions. The target enantiomeric excess (ee) for the P-enantiomer must be >99%[5].

PART 3: Quantitative Data & Reaction Metrics

The following table summarizes the key reaction metrics, validating the efficiency and scalability of the described protocols.

Synthesis PathwayKey IntermediateReaction ConditionYield (%)Purity / ee (%)Validation Method
DFMPA (SDHI) Ethyl Difluoroacetoacetate NaOEt , <15°C83 - 85> 98% (Chem)GC-MS, 1H -NMR
DFMPA (SDHI) DFMPA Ester Na2​CO3​ , 2-Phase, -10°C88 - 90> 99% (Regio) 19F -NMR, HPLC
Quizalofop-P (AOPP) Ethyl S(-)-TosyllactateSolvent-free, 40-60°C92 - 95> 99% (ee)Chiral HPLC
Quizalofop-P (AOPP) Quizalofop-P-ethyl K2​CO3​ , Reflux (2-6h)85 - 89> 99% (ee)Chiral HPLC-MS/MS

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (ACS Publications).1

  • US9139507B2 - Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs. Google Patents.2

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI.3

  • CN106432109A - Preparation method of quizalofop-P-ethyl. Google Patents.4

  • An enantioselective high-performance liquid chromatography-mass spectrometry method to study the fate of quizalofop-P-ethyl. I.R.I.S.5

Sources

Method

detailed 1H NMR and 13C NMR assignment for pyrazole derivatives

Application Note: Unambiguous 1 H and 13 C NMR Assignment of Pyrazole Derivatives Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Advanced Protocol & Technical Guide Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unambiguous 1 H and 13 C NMR Assignment of Pyrazole Derivatives

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Advanced Protocol & Technical Guide

Introduction: The Analytical Challenge

Pyrazole derivatives are ubiquitous scaffolds in medicinal chemistry, featured prominently in blockbuster drugs like celecoxib and crizotinib. However, the structural characterization of these heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical hurdles. The primary challenges arise from annular prototropic tautomerism in unsubstituted 1H -pyrazoles and the regiochemical ambiguity introduced during N-alkylation or N-arylation.

As a Senior Application Scientist, I have designed this guide to move beyond basic peak-picking. Here, we explore the physical causality behind pyrazole NMR behavior and provide a self-validating, step-by-step 2D NMR workflow to ensure absolute confidence in your structural assignments.

The Physics of Pyrazole NMR: Understanding Causality

To assign pyrazole spectra accurately, one must first understand the electronic environment governing the chemical shifts and relaxation pathways.

Electronic Shielding at Position 4

The pyrazole ring is heavily influenced by the dual nature of its nitrogen atoms. The adjacent nitrogens exert a strong inductive electron-withdrawing effect, significantly deshielding positions 3 and 5. Conversely, the π -electron delocalization (an enamine-like resonance system) pushes electron density toward position 4. Consequently, H4 and C4 are uniquely shielded and serve as reliable, upfield anchor points in both 1 H and 13 C spectra[1].

Quadrupolar Relaxation and the Labile N-H

In 1H -pyrazoles, the N-H proton typically manifests as a severely broadened singlet between 10.0–14.0 ppm[2]. This broadening is a dual artifact of:

  • Chemical Exchange: Intermediate-rate intermolecular proton exchange with trace water or other pyrazole molecules[3].

  • Quadrupolar Coupling: The proton is attached to a 14 N nucleus (spin I=1 ), which possesses a nuclear quadrupole moment that provides an efficient, non-radiative relaxation pathway, broadening the adjacent proton signal[2].

Annular Prototropic Tautomerism

In solution, 1H -pyrazoles undergo rapid, degenerate proton transfer between N1 and N2. At room temperature, this fast exchange averages the NMR signals of positions 3 and 5, rendering them chemically equivalent on the NMR timescale[3],[4]. N-substitution (e.g., alkylation) "freezes" this tautomeric equilibrium, breaking the symmetry and yielding distinct C3/H3 and C5/H5 signals[1].

Tautomerism cluster_taut Prototropic Annular Tautomerism T1 N1-H Tautomer (Distinct C3/C5) T2 N2-H Tautomer (Distinct C3/C5) T1->T2 Fast Exchange (Averaged NMR Signals) NSub N-Alkylation (Symmetry Broken) T1->NSub R-X Addition

Fig 1. Prototropic tautomerism in pyrazoles and symmetry breaking via N-alkylation.

The Self-Validating Assignment Strategy

To achieve absolute certainty in differentiating position 3 from position 5 in N-substituted pyrazoles, rely on a self-validating system of orthogonal 2D NMR techniques. If the through-bond (HMBC) and through-space (NOESY) data agree, the assignment is mathematically and physically validated.

  • The C4/H4 Anchor: Identify the most upfield aromatic proton (typically 6.0–6.5 ppm) as H4. Confirm this via its characteristic vicinal couplings ( 3J≈1.5−3.6 Hz)[1],[2].

  • HSQC Mapping: Use the Multiplicity-Edited HSQC to map H4 to C4 (~90-110 ppm). Subsequently, identify the C3/H3 and C5/H5 pairs.

  • HMBC Triangulation: Use the protons of the N1-substituent (e.g., an N-CH 3​ group) as a beacon. These protons will exhibit a strong 3-bond ( 3JCH​ ) HMBC correlation to C5, but will not correlate to C3 (which is 4 bonds away)[2].

  • NOESY Validation: The N1-substituent protons will show a spatial Nuclear Overhauser Effect (NOE) correlation to H5, confirming proximity[2].

Workflow Step1 1. Anchor at Position 4 Identify H4 (6.0-6.5 ppm) & C4 (90-110 ppm) Step2 2. HSQC Mapping Correlate H3-C3 and H5-C5 pairs Step1->Step2 Decision Is the Pyrazole N-Substituted? Step2->Decision Step3a 3a. HMBC & NOESY N-R correlates to C5/H5 (Not C3/H3) Decision->Step3a Yes (Fixed Regiochemistry) Step3b 3b. VT-NMR Cool to slow exchange regime Decision->Step3b No (Fast Tautomerism)

Fig 2. Self-validating NMR assignment workflow for pyrazole derivatives.

Experimental Protocols

Protocol A: Standard 1D & 2D Acquisition for Regiochemical Assignment

This protocol is designed to unambiguously assign N-substituted pyrazoles.

  • Sample Preparation: Dissolve 10–15 mg of the purified pyrazole derivative in 0.6 mL of CDCl 3​ or DMSO- d6​ . Ensure the solvent is anhydrous to minimize exchange broadening.

  • 1D 1 H & 13 C Acquisition: Acquire a standard 1 H NMR (16–64 scans) and 13 C NMR (512–1024 scans).

  • D 2​ O Exchange (Troubleshooting): If a broad signal at 10–14 ppm is observed and you suspect it is an unreacted N-H proton, add 1 drop of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The broad signal will disappear as the proton is replaced by deuterium[2].

  • HSQC Acquisition: Acquire a multiplicity-edited HSQC optimized for an average one-bond coupling constant ( 1JCH​ ) of 145 Hz. Note: Pyrazole 1JCH​ values can be high (~179-189 Hz)[1], but 145 Hz is sufficient for standard correlation.

  • HMBC Acquisition: Acquire an HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). Look specifically for the 3-bond correlation between the N-substituent protons and the C5 carbon[2].

  • NOESY/ROESY Acquisition: Acquire a NOESY (or ROESY for mid-sized molecules ~1000-2000 Da). Set the mixing time ( d8 ) to 300–500 ms. Map the through-space cross-peak between the N-substituent and H5[2].

Protocol B: Variable Temperature (VT) NMR for Tautomeric Studies

This protocol is used to study the tautomerism of unsubstituted 1H -pyrazoles.

  • Solvent Selection: Prepare the sample in a deuterated solvent with a low freezing point and poor hydrogen-bonding capability (e.g., Toluene- d8​ or THF- d8​ ) to observe self-association and tautomerism without solvent interference[3].

  • Baseline Acquisition: Acquire a 1 H NMR spectrum at 298 K. Note the line broadening of the averaged C3/C5 and H3/H5 signals.

  • Cooling Gradient: Lower the probe temperature in 10 K increments. Allow at least 5 minutes for thermal equilibration and probe tuning at each step.

  • Decoalescence: Monitor the spectra until the averaged signals decoalesce into distinct, sharp peaks representing the individual tautomers in the slow proton exchange regime (typically below 250 K)[3],[5].

  • Integration: Calculate the tautomeric equilibrium constant ( KT​ ) by integrating the distinct H3/H5 signals of the respective tautomers[3].

Quantitative Data Summaries

Table 1: Typical 1 H and 13 C Chemical Shifts for Pyrazole Derivatives [1],[4] | Position | 1 H Chemical Shift (ppm) | 13 C Chemical Shift (ppm) | Structural Rationale | | :--- | :--- | :--- | :--- | | N-H | 10.0 – 14.0 (Broad) | N/A | Intermolecular H-bonding, chemical exchange, and 14 N quadrupolar relaxation. | | C3 / H3 | 7.4 – 7.8 | 135 – 155 | Highly deshielded by the adjacent sp 2 hybridized nitrogen atom. | | C4 / H4 | 6.0 – 6.5 | 90 – 110 | Heavily shielded by enamine-like π -electron delocalization. | | C5 / H5 | 7.4 – 8.0 | 125 – 145 | Deshielded by the adjacent nitrogen, though typically slightly upfield of C3. |

Table 2: Diagnostic Coupling Constants ( J ) in Pyrazoles [1],[2]

Coupling Type Typical Value (Hz) Diagnostic Utility

| 3JH3,H4​ | 1.5 – 3.6 | Differentiating H4 multiplicity (often appears as a triplet or dd). | | 3JH4,H5​ | 1.5 – 3.6 | Differentiating H4 multiplicity. | | 4JH3,H5​ | 0.5 – 0.9 | Small long-range coupling; often unresolved but causes peak broadening. | | 1JC,H​ (C4-H4) | 179 – 189 | High one-bond coupling due to ring strain/hybridization; useful for HSQC. | | 3JC,H​ (C5-H N1​ ) | 3.0 – 5.0 | Critical HMBC correlation linking the N-substituent exclusively to C5. |

References

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study.Freie Universität Berlin.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.National Institutes of Health (NIH).
  • Interpreting Complex NMR Spectra of Pyrazole Derivatives.BenchChem Technical Support Center.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.Instituto Politécnico de Bragança (IPB).
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.Canadian Science Publishing.

Sources

Application

mass spectrometry analysis of pyrazole carboxylates

Title: Advanced Mass Spectrometry Analysis of Pyrazole Carboxylates in Drug Development: Fragmentation Pathways and Bioanalytical Protocols Introduction Pyrazole carboxylates and their derivatives are privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Mass Spectrometry Analysis of Pyrazole Carboxylates in Drug Development: Fragmentation Pathways and Bioanalytical Protocols

Introduction

Pyrazole carboxylates and their derivatives are privileged scaffolds in modern medicinal chemistry and agrochemistry. They serve as critical intermediates for blockbuster anticoagulants like Apixaban[1], potent SARM1 inhibitors for neurodegenerative diseases[2], and highly active agricultural fungicides and insecticides[3]. Due to their complex metabolic disposition—such as the formation of carboxylic acids via oxime intermediates[4]—robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies are essential.

This application note provides a comprehensive guide to the structural elucidation and bioanalytical quantification of pyrazole carboxylates. By detailing the causality behind fragmentation mechanisms and offering a self-validating experimental protocol, this guide is designed to assist researchers in accelerating pharmacokinetic (PK) and structural degradation studies.

Mechanistic Insights into Mass Spectrometry Fragmentation

Understanding the fragmentation behavior of pyrazole carboxylates is paramount for accurate Multiple Reaction Monitoring (MRM) assay development and metabolite identification. Under Electrospray Ionization (ESI) in positive ion mode, protonation predominantly occurs at the basic pyrazole nitrogen or the carbonyl oxygen of the carboxylate group[5].

Upon subjecting the protonated precursor ion [M+H]+ to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), three primary causal pathways dictate the fragmentation:

  • Ester/Amide Cleavage (Pathway A) : The most labile bond in pyrazole carboxamides or esters is the C-N or C-O bond of the carbonyl group. Cleavage here yields a highly stable pyrazolium acylium ion. Because of the low dissociation energy required, this is typically the most abundant fragment at low collision energies.

  • Decarboxylation (Pathway B) : For free pyrazole-4-carboxylic and pyrazole-5-carboxylic acids, the loss of CO2​ (44 Da) is a signature neutral loss[6]. The driving force behind this pathway is the formation of a highly stable, delocalized pyrazolium cation.

  • Pyrazole Ring Opening (Pathway C) : At higher collision energies, the robust pyrazole core undergoes ring cleavage. This is characterized by the expulsion of neutral N2​ (28 Da) or substituted nitriles, yielding low m/z acyclic signature fragments[6].

G A Precursor Ion [M+H]+ B Collision-Induced Dissociation (CID / HCD) A->B ESI+ C Pathway A: Ester/Amide Cleavage B->C Low CE D Pathway B: Decarboxylation B->D Medium CE E Pathway C: Ring Opening B->E High CE F Acylium Ion [M-OR]+ C->F -R-OH / -R-NH2 G Decarboxylated Core [M-CO2+H]+ D->G -CO2 (44 Da) H Acyclic Fragments Low m/z E->H -N2 (28 Da)

Figure 1: Principal ESI-MS/MS fragmentation pathways of pyrazole carboxylates under CID.

Quantitative Data: High-Resolution Fragmentation Signatures

To facilitate MRM method development, the predicted and observed high-resolution mass spectrometry (HRMS) fragments for representative pyrazole carboxylates are summarized below.

Compound Class / NamePrecursor [M+H]+ ( m/z )Primary Fragment ( m/z )Secondary Fragment ( m/z )Neutral Loss / MechanismReference
1-hydroxy-1H-pyrazole-4-carboxylic acid 129.0295111.018985.0396 −H2​O followed by −CO2​ (44 Da)[6]
3-phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid 308.0800264.0900186.0500 −CO2​ (44 Da), then Pyridine loss[5]
DPC 423 (Pyrazole-5-carboxamide derivative) 517.1000499.0800207.0500 −H2​O (from oxime), Amide cleavage[4]

Self-Validating LC-MS/MS Protocol for Bioanalysis

This protocol is designed for the quantification of pyrazole carboxylate Active Pharmaceutical Ingredients (APIs) and their metabolites in biological matrices (e.g., plasma). The methodology incorporates self-validating system suitability checks to ensure data integrity.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) because highly polar pyrazole-4-carboxylic acids often exhibit poor partitioning into organic solvents.

  • Aliquot 50 µL of the plasma sample into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled pyrazole carboxylate, 100 ng/mL). Validation Check: The IS acts as an internal control to normalize matrix ionization effects and extraction recovery variations.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins. Causality: Formic acid ensures the carboxylic acid moiety remains protonated (neutral), preventing it from co-precipitating with basic matrix proteins.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Dilution matches the sample solvent strength to the initial mobile phase, preventing chromatographic peak distortion (solvent effect) during injection.

Phase 2: UPLC Chromatography
  • Column : C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile. Causality: The acidic modifier ( 0.1% FA) is strictly required to suppress the ionization of the carboxylic acid in solution, ensuring sharp chromatographic peak shapes, while simultaneously acting as a proton source to enhance [M+H]+ ionization efficiency in the ESI source[5].

  • Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (Triple Quadrupole MRM)
  • Ionization Mode : ESI Positive.

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C. Causality: High temperature is required to efficiently desolvate the highly aqueous initial mobile phase.

  • MRM Transitions : Optimize Collision Energy (CE) for the [M+H]+→[M−CO2​+H]+ transition. Typical CE ranges from 15 to 25 eV.

  • System Suitability : Before running the batch, inject a neat standard at the Lower Limit of Quantification (LLOQ). Validation Check: The signal-to-noise (S/N) ratio must be ≥10:1 , and the retention time must be within ±0.1 min of the expected value. Failure to meet this indicates source contamination or column degradation.

References

  • Longdom Publishing. "Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties". Source: Longdom Publishing. URL:[Link]

  • Mutlib, A. E., et al. "Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) by Novel Metabolic Pathways. Characterization of Unusual Metabolites by Liquid chromatography/mass Spectrometry". Source: Chemical Research in Toxicology (PubMed). URL:[Link]

  • National Institutes of Health. "Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma". Source: PMC. URL:[Link]

  • ACS Publications. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module". Source: Journal of Agricultural and Food Chemistry. URL:[Link]

  • Google Patents. "WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders". Source: Google Patents.

Sources

Method

Application Note: Chromatographic Purification of Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale Pyrazole carboxylates are highly privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

Pyrazole carboxylates are highly privileged scaffolds in the development of novel pharmaceuticals and agrochemicals, frequently serving as core building blocks for kinase inhibitors and crop protection agents (). The synthesis of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) is typically achieved via the base-mediated N-alkylation of methyl 3-methyl-1H-pyrazole-4-carboxylate using an ethyl halide ().

The Chromatographic Challenge (Causality & Expertise)

Because the starting material exists as a tautomeric mixture (3-methyl vs. 5-methyl), N-alkylation inevitably produces two regioisomers: the target 1,3-isomer and the byproduct 1,5-isomer .

As a Senior Application Scientist, I design purification workflows based on molecular causality. The separation of these isomers on normal-phase silica gel is driven by steric and electronic differences:

  • Steric Hindrance & Planarity: In the 1-ethyl-5-methyl isomer, the N1-ethyl group sterically clashes with the adjacent C5-methyl group. This forces the substituents out of coplanarity, which subtly disrupts the conjugated π -system and lowers the molecule's overall dipole moment.

  • Stationary Phase Interaction: Because the 1,5-isomer is less polarizable and has a lower dipole moment, it interacts more weakly with the polar silanol groups of the silica gel. Consequently, the 1,5-isomer elutes faster (higher Rf​ ) than the more planar, highly polar 1,3-isomer. Understanding this dynamic is critical for adapting standard flash chromatography techniques () to polar heterocyclic systems ().

Quantitative Data & Elution Strategy

To ensure reproducible isolation, the physicochemical properties and the optimized gradient elution profile are summarized below.

Table 1: Chromatographic Properties of the Crude Mixture

PropertyMethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Target)Methyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate (Impurity)
Structural Feature N1-ethyl and C3-methyl (No steric clash)N1-ethyl and C5-methyl (Steric clash)
Relative Polarity Higher (Planar conformation)Lower (Disrupted planarity)
Typical TLC Rf​ ~0.35 (Hexane:EtOAc 70:30)~0.45 (Hexane:EtOAc 70:30)
Elution Order Second (Slower eluting)First (Faster eluting)

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)Solvent Ratio (Hexane : EtOAc)Mechanistic Purpose / Causality
0.0 - 2.0 100 : 0Flushes non-polar impurities (e.g., unreacted ethyl iodide/bromide).
2.0 - 5.0 90 : 10Conditions the column; initiates the migration of the 1,5-isomer.
5.0 - 10.0 80 : 20Elutes the less polar 1,5-isomer impurity.
10.0 - 15.0 70 : 30Elutes the target 1,3-isomer; maintains sharp peak shape.
15.0 - 18.0 50 : 50Flushes highly polar impurities and unreacted starting material.

Experimental Protocol: A Self-Validating System

This methodology is engineered to be a self-validating system . Progression to the next step is strictly gated by empirical analytical feedback, ensuring absolute trustworthiness in the final product purity.

Phase 1: Sample Preparation (Dry Loading)

Causality: Polar heterocycles often streak if loaded as a concentrated liquid solution, ruining resolution. Dry loading immobilizes the compound, ensuring a narrow initial elution band.

  • Dissolve the crude reaction mixture in a minimal amount of volatile solvent (e.g., dichloromethane or acetone).

  • Add silica gel (230-400 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Validation Check: Ensure no residual solvent remains, as trapped polar solvents will prematurely elute the compounds.

Phase 2: Column Packing & Loading
  • Prepare a slurry of silica gel (approx. 30-50x the mass of the crude product) in 100% Hexane.

  • Pour the slurry into the glass column, using gentle tapping and air pressure to pack the bed tightly and evenly.

  • Carefully pour the dry-loaded silica powder (from Phase 1) evenly onto the top of the flat column bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Phase 3: Gradient Elution & Fraction Collection
  • Begin elution following the gradient outlined in Table 2 .

  • Collect fractions in standard test tubes (e.g., 15 mL or 20 mL volumes depending on column size).

  • Self-Validating Feedback Loop: Spot every third fraction on a silica TLC plate. Develop in 70:30 Hexane:EtOAc.

  • Critical Rule: If the 1,5-isomer ( Rf​ ~0.45) is actively eluting, hold the gradient isocratic at 80:20 until the spot completely disappears from the TLC plates. Only then should you step the gradient to 70:30 to elute the target 1,3-isomer.

Phase 4: Pooling and Output Validation
  • Pool only the fractions containing a single UV-active spot at Rf​ ~0.35.

  • Concentrate the pooled fractions under reduced pressure.

  • Final Validation: The isolated product must yield a single spot under both UV (254 nm) and iodine staining. Subsequent 1 H-NMR must confirm the absence of the N-CH 2​ quadruplet corresponding to the 1,5-isomer.

Process Visualization

PurificationWorkflow A 1. N-Alkylation Reaction (Tautomeric Starting Material) B 2. Crude Mixture (1,3-isomer + 1,5-isomer + SM) A->B C 3. Dry Loading on Silica (Eliminates Solvent Streaking) B->C D 4. Flash Chromatography (Hexane/EtOAc Gradient) C->D E 5. TLC Validation & Pooling (Self-Validating Purity Check) D->E F 6. Pure Methyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate E->F

Workflow for the synthesis and purification of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

References

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage Knowledge Blog. Available at:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. Available at:[Link]

Application

experimental procedure for the hydrolysis of the ester to carboxylic acid

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Mechanistic Principles The hydrolysis of an ester to its corresponding carboxylic acid is a foundational t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Principles

The hydrolysis of an ester to its corresponding carboxylic acid is a foundational transformation in drug development, frequently employed for the late-stage deprotection of prodrugs or the unmasking of synthetic intermediates. Achieving high yields without compromising adjacent stereocenters or base-labile functional groups requires a rigorous understanding of the underlying reaction kinetics and thermodynamic equilibria[1][2].

Mechanistically, ester hydrolysis can be driven through two distinct pathways:

  • Base-Promoted Hydrolysis (Saponification): Proceeds via the nucleophilic addition of a hydroxide ion (OH⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Following the elimination of the alkoxide leaving group, the highly basic medium immediately deprotonates the resulting carboxylic acid to form a carboxylate salt. This rapid deprotonation step renders the entire pathway irreversible , driving the reaction to absolute completion[1][2].

  • Acid-Catalyzed Hydrolysis: Relies on the protonation of the carbonyl oxygen by a strong mineral acid, which enhances the electrophilicity of the carbon center, allowing attack by a weak nucleophile (water). Unlike saponification, this pathway is a reversible equilibrium (the exact reverse of Fischer esterification) and mandates a vast excess of water and thermal energy to favor product formation[3][4].

EsterHydrolysisWorkflow Ester Ester Substrate (R-COOR') BasePath Base-Promoted Hydrolysis (e.g., LiOH / THF / H₂O) Ester->BasePath OH⁻ Attack AcidPath Acid-Catalyzed Hydrolysis (e.g., HCl / H₂O) Ester->AcidPath H⁺ / H₂O Attack Carboxylate Carboxylate Salt (R-COO⁻) BasePath->Carboxylate Irreversible Alcohol Alcohol Byproduct (R'-OH) BasePath->Alcohol Elimination Product Carboxylic Acid (R-COOH) AcidPath->Product Reversible (Excess H₂O) AcidPath->Alcohol Elimination AcidWorkup Acidic Workup (pH 1-3) Carboxylate->AcidWorkup Protonation AcidWorkup->Product

Experimental workflow comparing base-promoted and acid-catalyzed ester hydrolysis pathways.

Quantitative Data: Reagent Selection & Reaction Dynamics

Selecting the correct hydrolytic environment is dictated by the steric hindrance of the ester and the chemical stability of the substrate. The table below summarizes the causality and quantitative parameters for standard hydrolysis conditions.

Hydrolysis PathwayCatalyst / ReagentsSolvent SystemTemp (°C)Typical TimeEquilibrium DynamicsBest Application
Mild Base (Standard) LiOH·H₂O (2-3 eq)THF / MeOH / H₂O (3:1:1)20 - 252 - 4 hIrreversibleBase-sensitive functional groups, standard drug discovery workflows[5][6].
Strong Base NaOH or KOH (3-5 eq)MeOH / H₂O (1:1)60 - 804 - 12 hIrreversibleSterically hindered esters, robust aliphatic substrates[7][8].
Acid-Catalyzed HCl or H₂SO₄ (Excess)1,4-Dioxane / H₂O (1:1)80 - 10012 - 24 hReversibleSubstrates prone to epimerization under basic conditions[3][5].

Self-Validating Experimental Protocols

Protocol A: Mild Base-Promoted Hydrolysis (LiOH Mediated)

This protocol is the gold standard in medicinal chemistry, offering high-fidelity deprotection without the epimerization of adjacent stereocenters.

Step 1: Substrate Solvation

  • Action: Dissolve the ester substrate (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water to achieve a 0.1 M to 0.2 M concentration.

  • Causality: Esters are highly lipophilic, whereas the hydroxide source is strictly water-soluble. THF acts as the primary organic solubilizer. Methanol serves as an amphiphilic phase-transfer bridge, preventing the formation of a biphasic emulsion and ensuring uniform, monophasic reaction kinetics[5][9].

Step 2: Nucleophilic Activation

  • Action: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq) in one continuous portion to the stirring solution.

  • Causality: The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This withdraws electron density, rendering the carbonyl carbon highly electrophilic and exceptionally susceptible to attack by the hydroxide nucleophile[1][6].

Step 3: Reaction Maturation & Monitoring

  • Action: Stir the reaction mixture at ambient temperature (20–25 °C) for 2–4 hours.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mid-polarity eluent (e.g., 30% EtOAc/Hexanes). The starting ester will elute near the solvent front, whereas the intermediate carboxylate salt will remain firmly fixed at the baseline. The absolute disappearance of the upper spot validates 100% conversion[6][10].

Step 4: Volatile Evaporation

  • Action: Concentrate the reaction mixture in vacuo (rotary evaporation) to strip away the THF and MeOH, leaving only the aqueous layer.

  • Causality: If organic alcohols (MeOH) remain during the subsequent acidification step, the newly formed carboxylic acid can undergo a reverse Fischer esterification, regenerating a methyl ester byproduct and destroying the yield[6][8].

Step 5: Acidic Workup & Protonation

  • Action: Cool the aqueous residue to 0 °C using an ice bath. Add 1M HCl dropwise with vigorous stirring until the solution reaches pH 2-3.

  • Causality: Protonation converts the highly water-soluble carboxylate salt (R-COO⁻ Li⁺) into the lipophilic, neutral free carboxylic acid (R-COOH)[1].

  • Validation Check: Verify the pH using wide-range indicator paper. The solution must be strictly acidic. Failure to reach pH < 3 will result in the product remaining ionized in the aqueous phase, drastically reducing organic extraction yields.

Step 6: Extraction & Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid[10].

Protocol B: Acid-Catalyzed Hydrolysis

Utilized exclusively when the substrate contains highly base-labile moieties (e.g., compounds prone to retro-aldol cleavage).

Step 1: Solvation & Acidification

  • Action: Dissolve the ester in a 1:1 mixture of 1,4-Dioxane and Water. Add a large volumetric excess of 2M HCl or 1M H₂SO₄.

  • Causality: Because water is a remarkably weak nucleophile, the strong mineral acid is required to protonate the carbonyl oxygen, significantly lowering the activation energy barrier for nucleophilic attack[2][4].

Step 2: Thermal Activation

  • Action: Heat the mixture to a vigorous reflux (80–100 °C) for 12–24 hours.

  • Causality: Unlike base-promoted hydrolysis, acid-catalyzed hydrolysis is a fully reversible equilibrium process. According to Le Chatelier’s principle, a vast excess of water combined with sustained thermal energy is mandatory to push the equilibrium toward the carboxylic acid product[3][4].

  • Validation Check: Monitor via LC-MS. Due to the high temperatures, monitor for potential degradation peaks (e.g., decarboxylation) alongside product formation.

Step 3: Workup & Isolation

  • Action: Cool the mixture to room temperature, dilute with distilled water, and extract with an organic solvent (e.g., MTBE or EtOAc). Wash the organic layer extensively with water to remove residual mineral acid before drying and concentrating[5].

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Mechanistic Pathways &amp; Experimental Workflows

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazole scaffolds are critical structural motifs in medicinal chemistry, agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazole scaffolds are critical structural motifs in medicinal chemistry, agrochemicals, and materials science[1]. While the classic Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with hydrazines) remains a cornerstone methodology, modern drug development demands high regioselectivity, scalability, and broad functional group tolerance[2].

This technical guide is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating experimental protocols, and advanced troubleshooting for common bottlenecks such as regioisomeric mixtures, incomplete cyclization, and impurity formation[3][4].

Understanding the causality of the reaction is crucial for optimization. The Knorr synthesis proceeds via an initial nucleophilic attack by the hydrazine on the most electrophilic carbonyl, forming a hydrazone intermediate[5]. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole[2]. Acid catalysis significantly accelerates both the imine formation and the cyclization steps by protonating the ketone oxygen, thereby activating the carbonyl carbon for nitrogenous attack[5].

G A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Nucleophilic Attack (Acid Catalyzed) B Hydrazine Derivative B->C D Intramolecular Cyclization C->D Rate-Limiting Step (Requires Activation) E Dehydration & Aromatization D->E -H2O F Substituted Pyrazole E->F Thermodynamic Drive

Mechanistic workflow of the acid-catalyzed Knorr pyrazole synthesis.

Section 2: Step-by-Step Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Knorr Pyrazole Synthesis (Self-Validating System)

This protocol utilizes benchtop NMR monitoring to ensure complete conversion and prevent hydrazone trapping, establishing a self-validating feedback loop during the experiment[4].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration[2][6].

  • Controlled Addition: Add the hydrazine derivative (1.05 equiv) dropwise at 0 °C. Causality: Controlling the temperature during the initial highly exothermic hydrazone formation minimizes oxidative side reactions and degradation.

  • Acid Catalysis: Add glacial acetic acid (0.1 to 1.0 equiv) or a catalytic amount of a stronger acid (e.g., TFA). Causality: The acid activates the remaining carbonyl for the rate-limiting cyclization step[3][5].

  • Reflux & Real-Time Monitoring: Heat the mixture to reflux (78 °C). Monitor the reaction via TLC or benchtop 19F NMR (crucial if synthesizing trifluoromethylpyrazoles like Celecoxib) to track the disappearance of the hydrazone intermediate[4].

  • Work-up: Once complete (typically 4-6 hours), cool to room temperature. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via recrystallization (e.g., from ethanol/hexanes) or silica gel chromatography[6].

Protocol 2: Regioselective Synthesis via N-Arylhydrazones and Nitroolefins

To overcome the poor regioselectivity of unsymmetrical 1,3-dicarbonyls, this complementary protocol utilizes the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone[3].

  • Preparation: Dissolve the electron-deficient N-arylhydrazone (1.0 equiv) and nitroolefin (1.2 equiv) in Trifluoroethanol (TFE)[3].

  • Acid Addition: Add Trifluoroacetic acid (TFA) (20 mol%) as an additive. Causality: TFA facilitates the stepwise cycloaddition pathway[3].

  • Reaction: Stir the mixture at 80 °C for 12-24 hours. The stepwise mechanism involves nucleophilic attack followed by cyclization and oxidative elimination of nitrous acid[3].

  • Isolation: Concentrate the solvent and purify directly via column chromatography to isolate the strictly regioselective 1,3,5-tri- or 1,3,4,5-tetrasubstituted pyrazole[3].

Section 3: Quantitative Data Summary

Table 1: Optimization of Reaction Conditions and Catalyst Influence on Pyrazole Yield and Regioselectivity

Reaction StrategyPrecursorsCatalyst / AdditiveSolventTempYieldRegioselectivityRef
Standard Knorr 1,3-Dicarbonyl + HydrazineAcetic AcidEthanolReflux75-90%Poor to Moderate[6]
Acid-Assisted Stepwise N-Arylhydrazone + NitroolefinTFA (20 mol%)TFE80 °C80-95%Excellent (>95:5)[3]
Oxidative [3+2] Cycloaddition Terminal Olefins + α-DiazoestersOxone + CTABWater/MeCN60 °C70-88%Good[1]
Silver-Catalyzed N'-benzylidene tolylsulfonohydrazides + β-ketoestersAg CatalystToluene60 °C65-92%Excellent[1]

Section 4: Troubleshooting Guides & FAQs

Q1: My Knorr synthesis using an unsymmetrical 1,3-dicarbonyl is yielding a nearly 1:1 mixture of regioisomers. How can I drive regioselectivity? Causality & Solution: The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl carbon, dictated by sterics and electronics[2]. To improve regioselectivity:

  • Steric Differentiation: Ensure maximum steric bulk disparity between the two carbonyls.

  • Solvent & pH Tuning: Altering the pH can change the protonation state of the carbonyls. Acidic aqueous conditions facilitate pyrazole formation by activating the more basic carbonyl oxygen[5].

  • Alternative Pathways: If the Knorr method fails, abandon 1,3-dicarbonyls. Utilize the reaction of N-arylhydrazones with nitroolefins in TFE/TFA, which achieves excellent regioselectivity by exploiting the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone[3].

Q2: The reaction stalls at the hydrazone intermediate, and cyclization is incomplete. What is the mechanistic bottleneck? Causality & Solution: While imine (hydrazone) formation is fast, the subsequent cyclization requires the unreacted carbonyl to be sufficiently electrophilic[5].

  • Increase Acid Catalysis: The cyclization step involves protonating the ketone oxygen to activate the carbonyl carbon for nitrogenous attack[5]. Increase the concentration of Brønsted or Lewis acid.

  • Avoid Inhibitory Additives: Nucleophilic aniline catalysts can speed up the initial hydrazone ligation but often inhibit pyrazole cyclization by trapping the hydrazone species[5]. Remove these additives.

  • Solvent Effects: As demonstrated in the synthesis of Celecoxib, the keto-enol equilibrium of the dicarbonyl starting material and the pyrazole formation rate are highly solvent-dependent. Switch to a more polar protic solvent (like ethanol or TFE) to stabilize the transition state[3][4].

Q3: My reaction mixture turns a deep yellow/red, and I am isolating highly colored impurities. Is this normal? Causality & Solution: Yes, this is a common issue. Phenylhydrazine and its derivatives are highly prone to oxidation, and 1,3-dicarbonyls can undergo side-reactions (e.g., polymerization or degradation) under harsh reflux conditions[7].

  • Inert Atmosphere: Always run the reaction under a strict nitrogen or argon atmosphere to prevent hydrazine oxidation.

  • Temperature Control: Add the hydrazine at 0 °C before heating.

  • Purification: Colored impurities can often be removed by passing the crude mixture through a short silica plug using toluene to wash away the color, followed by eluting the product with ether[7], or by recrystallization using activated charcoal[8].

Q4: How can I optimize pyrazole formation for in situ thioesterification (e.g., in Native Chemical Ligation)? Causality & Solution: Peptide acyl pyrazoles are weakly activated species that can exchange to peptide thioesters[5]. The exquisite chemoselectivity of the initial hydrazone imine formation and the intense thermodynamic drive towards aromaticity make this ideal[5]. To optimize, maintain acidic aqueous conditions (e.g., using 6 M GdmCl and thiophenol buffered at a low pH) to maximize both the rate of pyrazole formation and the subsequent thioesterification[5].

Troubleshooting Issue Issue: Poor Regioselectivity Check1 Are Carbonyls Sterically Distinct? Issue->Check1 Sol1 Optimize pH / Acid Catalysis Check1->Sol1 Yes Sol2 Switch to N-Arylhydrazone + Nitroolefin Protocol Check1->Sol2 No

Decision tree for troubleshooting regioselectivity in pyrazole synthesis.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. nih.gov. 5

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. organic-chemistry.org. 3

  • Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib... - ChemRxiv. chemrxiv.org. 4

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. benchchem.com. 2

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. mdpi.com. 1

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0 | Benchchem. benchchem.com. 6

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. reddit.com. 7

  • diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 - Benchchem. benchchem.com. 8

Sources

Optimization

Pyrazole Synthesis Technical Support Center: Troubleshooting &amp; Regiocontrol

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the most persistent challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the most persistent challenges in pyrazole ring construction. Rather than just providing generic procedures, this guide deconstructs the causality behind byproduct formation—specifically during the Knorr condensation—and provides field-proven, self-validating workflows to ensure high yield and strict regiocontrol.

Part 1: FAQ – Mechanistic Insights & Byproduct Origins

Q1: Why am I seeing multiple spots on my TLC when synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine? A1: You are likely observing the formation of regioisomers. In the Knorr pyrazole synthesis, the bidentate hydrazine nucleophile can attack either of the two electrophilic carbonyl carbons first. If the steric and electronic differentiation between the two carbonyls is insufficient, the reaction yields a mixture of regioisomers (e.g., 1,3,5-trisubstituted vs. 1,4,5-trisubstituted pyrazoles)[1]. Controlling this requires tuning the reaction conditions to favor one kinetic pathway over the other.

Q2: My LC-MS shows a persistent mass[M+18] higher than my desired pyrazole. What is this byproduct? A2: This is a hydroxypyrazoline intermediate. The Knorr synthesis proceeds via initial hydrazone formation followed by cyclization to a 5-hydroxypyrazoline[2]. Dehydration of this intermediate to the fully aromatic pyrazole is often the rate-determining step under neutral pH conditions[2]. If the reaction is not driven to completion via acid catalysis or sufficient thermal energy, this intermediate persists and co-elutes with your product.

Q3: I am observing a highly colored (yellow/red) reaction mixture and a byproduct with a mass corresponding to the addition of two hydrazine molecules. How does this happen? A3: Di-addition byproducts occur when both carbonyl groups of the 1,3-diketone condense with separate hydrazine molecules to form a bis-hydrazone, rather than undergoing the desired intramolecular cyclization[2]. This is exacerbated by using a large excess of hydrazine or adding the diketone too slowly to a concentrated hydrazine solution. Oxidation of these electron-rich intermediates often leads to intense coloration in the crude mixture[3].

Part 2: Visualizing the Reaction Landscape

To effectively troubleshoot, we must first map the reaction pathways. The diagram below illustrates the critical branch points where byproducts diverge from the desired mechanistic route.

Mechanism Start 1,3-Dicarbonyl + Substituted Hydrazine MonoHydrazone Mono-hydrazone Intermediate Start->MonoHydrazone Condensation (1 equiv) DiAddition Bis-hydrazone (Di-addition Byproduct) Start->DiAddition Excess Hydrazine / Poor Mixing Hydroxypyrazoline Hydroxypyrazoline (Incomplete Dehydration) MonoHydrazone->Hydroxypyrazoline Intramolecular Cyclization Desired Desired Pyrazole (Major Regioisomer) Hydroxypyrazoline->Desired Dehydration (Acid/Heat) Regioisomer Regioisomer Byproduct (Minor Isomer) Hydroxypyrazoline->Regioisomer Competing Attack Pathway

Mechanistic pathways of Knorr pyrazole synthesis and common byproduct branch points.

Part 3: Troubleshooting Guides & Logic Workflows

Issue 1: Poor Regioselectivity (Near 1:1 Isomer Mixtures)
  • Causality : The activation energies for the nucleophilic attack on carbonyl A versus carbonyl B are nearly identical in standard protic solvents (like ethanol), leading to poor differentiation[1].

  • Solution : Solvent modification is the most effective non-covalent strategy. Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) alters the hydrogen-bonding network. TFE acts as a strong hydrogen-bond donor, selectively activating the more basic carbonyl oxygen, which directs the initial attack and often pushes regioselectivity >90:10[1].

Issue 2: Persistence of Hydroxypyrazoline Intermediates
  • Causality : The elimination of water to form the aromatic system requires protonation of the hydroxyl group. Under strictly neutral conditions, this step stalls[2].

  • Solution : Introduce an acid catalyst. Adding 10–20 mol% of acetic acid or p-toluenesulfonic acid (pTSA) will rapidly accelerate dehydration.

Issue 3: Di-addition Bis-hydrazone Byproducts
  • Causality : A high local concentration of hydrazine relative to the mono-hydrazone intermediate drives intermolecular condensation over intramolecular cyclization[2].

  • Solution : Reverse the order of addition. Add the hydrazine dropwise to a dilute solution of the 1,3-dicarbonyl compound, maintaining strict 1:1.05 stoichiometry.

Troubleshooting Issue Issue: Multiple Spots on TLC (Impure Pyrazole) Check Analyze via LC-MS Issue->Check Action1 Switch Solvent to TFE or DMAc Check->Action1 Mass = Desired (Regioisomers) Action2 Add Acid Catalyst (pTSA / AcOH) Increase Temperature Check->Action2 Mass = [M+18] (Hydroxypyrazoline) Success Pure Regioisomer Isolated Action1->Success Fail Still a Mixture? Action1->Fail If ratio is still poor Action2->Success Action3 Redesign Substrate (Steric/Electronic Tuning) Fail->Action3 Yes Action3->Success

Decision tree for troubleshooting regioselectivity and intermediate byproduct formation.

Part 4: Quantitative Data on Solvent Effects

The choice of solvent dramatically impacts the regiomeric outcome. The table below summarizes the effect of solvent on the condensation of an unsymmetrical 1,3-diketone with an arylhydrazine, demonstrating why traditional protic solvents often fail.

Table 1: Influence of Solvent on Knorr Pyrazole Regioselectivity

SolventTemperatureMajor:Minor Regioisomer RatioYield (%)Mechanistic Rationale
Ethanol (EtOH) Reflux55:4582Protic solvent; poor differentiation of carbonyl electrophilicity.
Acetic Acid (AcOH) 80 °C70:3085Acidic media accelerates dehydration but offers moderate regiocontrol.
N,N-Dimethylacetamide (DMAc) Room Temp90:1088Dipolar aprotic solvent; stabilizes specific transition states[4].
2,2,2-Trifluoroethanol (TFE) Room Temp>95:592Strong H-bond donor; highly activates the most basic carbonyl oxygen[1].

Part 5: Experimental Protocols

Self-Validating Protocol: Regioselective Knorr Synthesis in TFE

This protocol is engineered to minimize both regioisomer formation and di-addition byproducts by leveraging the unique properties of fluorinated solvents and controlled addition rates.

  • Causality Checkpoint : Using TFE leverages its strong hydrogen-bond donating ability to activate the more electron-rich carbonyl, while its low nucleophilicity prevents solvent-adduct byproducts[1].

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.2 M (5 mL)[1].

  • Controlled Addition : Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.05 mmol, 1.05 equiv) dropwise over 15 minutes.

    • Self-Validation: Dropwise addition into a dilute diketone solution prevents the local excess of hydrazine, directly mitigating the formation of di-addition bis-hydrazone byproducts[2].

  • Cyclization & Dehydration : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC or LC-MS.

    • Troubleshooting Step: If the intermediate hydroxypyrazoline persists (visible by LC-MS as [M+18]), add 10 mol% acetic acid and heat to 50 °C for 1 hour to force dehydration[2].

  • Workup : Concentrate the mixture under reduced pressure to remove the TFE. Redissolve the crude residue in ethyl acetate (15 mL) and wash with 1 M HCl (10 mL) to protonate and remove any unreacted hydrazine[3]. Follow with a brine wash (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If trace regioisomers remain, purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Part 6: References

  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.3

  • BenchChem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.1

  • PMC (National Institutes of Health). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.5

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.4

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.2

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Pyrazole Ester Regioisomers

Welcome to the Technical Support Center for heterocyclic purification. The synthesis of pyrazole esters—typically achieved via the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines—freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. The synthesis of pyrazole esters—typically achieved via the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines—frequently yields a stubborn mixture of 1,3- and 1,5-disubstituted regioisomers.

Because these isomers share identical molecular weights and nearly indistinguishable dipole moments, separating them is a notorious bottleneck in drug development and agrochemical synthesis[1]. This guide provides field-proven, mechanistically grounded strategies to resolve these mixtures through chromatography, chemical derivatization, and crystallization.

Purification Strategy Workflow

Decision tree for selecting pyrazole ester regioisomer purification strategies.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do 1,3- and 1,5-pyrazole ester regioisomers co-elute so frequently on silica gel? A: In a normal-phase environment, separation depends on the interaction of polar functional groups with the silanol sites on the stationary phase. In pyrazole regioisomers, the core nitrogen atoms and the ester carbonyl groups dictate polarity. Because the spatial arrangement of these functional groups in 1,3- and 1,5-isomers creates nearly identical overall dipole moments and hydrogen-bond accepting capacities, their partitioning coefficients between the silica and the mobile phase are virtually the same, leading to co-elution[2].

Q2: What is the "Selective Hydrolysis" strategy, and why does it work? A: Selective hydrolysis exploits reaction kinetics driven by steric hindrance rather than physical polarity. In a 1-substituted pyrazole containing an ester at the C5 position, the ester carbonyl is sterically crowded by the adjacent N1-substituent (e.g., an alkyl or aryl group). Conversely, an ester at the C3 position is unhindered. When treated with a mild aqueous base like Lithium Hydroxide (LiOH), the unhindered 1,3-ester undergoes rapid saponification into a water-soluble carboxylic acid, while the sterically shielded 1,5-ester remains intact[3]. A simple liquid-liquid extraction then perfectly separates the two[4].

Q3: Can salt formation aid in separating pyrazole regioisomers? A: Yes. Pyrazoles possess a weakly basic pyridine-like nitrogen. By treating the regioisomer mixture with an acid (such as sulfuric acid), you can form hydrogen sulfate salts. This shifts the intermolecular forces from weak van der Waals interactions to strong ionic bonds. The subtle structural differences between the isomers translate into vastly different crystal lattice energies, allowing one isomer to selectively precipitate or crystallize from the solution[5].

Section 2: Troubleshooting Guide

Symptom: Severe band tailing and co-elution during flash chromatography, despite observing a Δ Rf of 0.15 on TLC. Diagnosis: This is a classic symptom of solvent mismatch or sample overloading. If the crude mixture is loaded onto the column as a liquid dissolved in a strong, polar solvent (like Dichloromethane or DMF), the loading solvent acts as a localized mobile phase, dragging the compounds down the column and destroying the theoretical plates before separation can begin[2]. Solution: Implement Dry Loading (See Protocol 1).

Symptom: Fractional crystallization yields a viscous oil instead of distinct crystals. Diagnosis: The two regioisomers are acting as mutual melting point depressants. Additionally, a rapid cooling rate may be causing the compounds to "crash out" as an amorphous oil rather than organizing into a crystalline lattice. Solution: Switch to a binary solvent system with a steep solubility curve (e.g., Ethanol/Water or Ethyl Acetate/Heptane). Heat to complete dissolution, then cool at a highly controlled rate (e.g., 0.1 °C/min). If available, introduce a seed crystal of the desired isomer to act as a nucleation site.

Section 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Precision Flash Chromatography via Dry Loading

Use this protocol when Δ Rf > 0.1, but liquid loading results in co-elution.

  • Sample Preparation: Dissolve the crude pyrazole ester mixture in the absolute minimum volume of a volatile solvent (e.g., Dichloromethane or Acetone).

  • Silica Adsorption: Add dry silica gel (230-400 mesh) to the flask at a 1:3 ratio (mass of crude : mass of silica).

  • Evaporation: Remove the solvent completely using a rotary evaporator until the mixture is a dry, free-flowing powder. Self-Validation Check: The powder must not clump or stick to the flask walls; if it does, residual solvent remains, which will ruin the separation.

  • Column Packing: Slurry-pack the column with the non-polar component of your mobile phase (e.g., Hexanes or Toluene). Ensure a perfectly flat sand layer on top of the stationary phase.

  • Loading: Carefully pour the dry silica-sample powder evenly onto the sand layer. Top with another protective layer of sand.

  • Elution: Run a shallow, isocratic gradient (e.g., 5-10% Ethyl Acetate in Toluene). Collect small fractions to prevent overlap.

Protocol 2: Chemical Derivatization via Selective Hydrolysis

Use this protocol to isolate a sterically hindered 1,5-pyrazole ester from its 1,3-counterpart.

  • Reaction Setup: Dissolve the crude regioisomer mixture (e.g., 10 mmol) in Tetrahydrofuran (THF, 20 mL).

  • Base Addition: Dissolve 1.0 equivalent of LiOH·H 2​ O in Water (5 mL) and add it dropwise to the THF solution at room temperature[3].

  • Kinetic Monitoring: Stir the reaction at room temperature. Self-Validation Check: Spot the reaction on a TLC plate every 30 minutes. The spot corresponding to the unhindered 1,3-isomer will gradually disappear and be replaced by a baseline spot (the carboxylate salt). Stop the reaction immediately once the 1,3-isomer spot is gone to prevent eventual hydrolysis of the 1,5-isomer.

  • Phase Separation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Isolation:

    • Organic Layer: Contains the pure, unreacted 1,5-pyrazole ester. Dry over MgSO 4​ , filter, and concentrate.

    • Aqueous Layer: Contains the 1,3-pyrazole carboxylate salt. To recover it, acidify the aqueous layer to pH 2 with 1M HCl to precipitate the 1,3-pyrazole carboxylic acid.

Protocol 3: Salt-Assisted Fractional Crystallization

Use this highly scalable protocol when chromatography is too expensive or impractical.

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (e.g., Diethyl ether or Toluene).

  • Salt Formation: Slowly add a stoichiometric amount of concentrated Sulfuric Acid (H 2​ SO 4​ ) dropwise while stirring vigorously at 0 °C.

  • Crystallization: Allow the mixture to warm to room temperature. The hydrogen sulfate salt of one regioisomer will typically selectively crystallize due to differences in lattice packing[5].

  • Filtration & Free-Basing: Filter the crystals. Self-Validation Check: Dissolve a few crystals in water, neutralize with saturated NaHCO 3​ , extract into EtOAc, and run a TLC. It should show a single spot. Neutralize the bulk crystal mass with aqueous base to recover the pure free-base pyrazole ester.

Section 4: Quantitative Data & Strategy Comparison
Purification StrategyTypical Purity AchievedScalabilityRelative CostPrimary Mechanism of Separation
Flash Chromatography (Dry Load) > 95%Low to MediumHigh (Solvent usage)Differential partitioning based on subtle polarity differences.
Selective Hydrolysis > 98%HighLowReaction kinetics driven by steric hindrance at the ester carbonyl.
Fractional Crystallization > 99%Very HighVery LowThermodynamics of crystal lattice energy and molecular packing.
Salt Formation (e.g., HSO 4​ ) > 98%HighLowIonic interactions and differential solubility of protonated species.
References
  • Benchchem.
  • ACS Publications. "Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane." ACS.org.
  • Researcher.life / ACS. "Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile." Researcher.life.
  • ACS Publications.
  • Google Patents. "WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones." Google.com.

Sources

Optimization

preventing decomposition of pyrazole compounds during synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are highly versatile 5-membered heterocyclic scaffolds critical to drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are highly versatile 5-membered heterocyclic scaffolds critical to drug development and materials science. However, researchers frequently encounter decomposition, tarring, or tautomeric instability during their synthesis (e.g., via the Knorr condensation) or downstream functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure the structural integrity of pyrazole compounds throughout your synthetic workflows.

Diagnostic Workflow: Isolating the Cause of Decomposition

Before altering your reaction parameters, it is critical to identify the mechanistic pathway driving the degradation. Use the workflow below to diagnose the root cause of pyrazole decomposition.

PyrazoleTroubleshooting Start Decomposition Detected During Pyrazole Synthesis CheckColor Is the reaction forming a dark red/yellow tar? Start->CheckColor Oxidation Hydrazine Oxidation Action: Use HCl salt & inert atmosphere CheckColor->Oxidation Yes (Oxidation) CheckBase Is the pyrazole ring cleaving/hydrolyzing? CheckColor->CheckBase No BaseDeg Base/Acid Sensitivity Action: Buffer pH or use milder bases CheckBase->BaseDeg Yes (Hydrolysis) CheckRegio Are tautomers degrading during cross-coupling? CheckBase->CheckRegio No Protect Tautomeric Instability Action: Install THP, SEM, or PMB protecting group CheckRegio->Protect Yes (Regio-issues)

Figure 1: Diagnostic workflow for identifying and resolving pyrazole decomposition.

Section 1: Frequently Asked Questions (Mechanisms of Decomposition)

Q1: My Knorr pyrazole synthesis yields a dark red/black tar instead of a clean product. What is causing this? A: This is a classic symptom of hydrazine auto-oxidation. The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine. Free hydrazines are highly sensitive to atmospheric oxygen and light, rapidly oxidizing into reactive diazenyl radicals that decompose into nitrogen gas and polymeric impurities. Causality & Solution: To prevent this, substitute the free hydrazine base with a hydrazine hydrochloride salt (e.g., phenylhydrazine·HCl). The protonated salt is significantly more stable against oxidation. Generate the free base in situ using a mild base like potassium acetate under a strict nitrogen or argon atmosphere[1].

Q2: I am synthesizing N-trifluoromethyl pyrazoles, but my trifluoromethylhydrazine intermediate decomposes before cyclization. How can I stabilize it? A: The highly electron-withdrawing nature of the -CF₃ group destabilizes the free hydrazine base, leading to rapid kinetic decomposition at temperatures below 0 °C[2]. Causality & Solution: You must trap the transiently generated trifluoromethylhydrazine as a protonated salt (e.g., CF₃NHNH₂·HCl). Protonation prevents the rapid decomposition into unsymmetrical hydrazine-like side products, providing the necessary kinetic stability to survive until the cyclization step[2].

Q3: My pyrazole ring degrades during downstream transition-metal-catalyzed cross-coupling (e.g., N-arylation). Is the ring opening? A: While the aromatic core of the pyrazole ring is thermodynamically robust, prolonged exposure to exceptionally strong bases (such as NaOtBu) at elevated temperatures can promote ester hydrolysis, catalyst deactivation, or ring-opening side reactions[3]. Causality & Solution: The strength and nature of the base dictate the survival of the pyrazole. Substitute strong bases with milder alternatives like K₃PO₄ or K₂CO₃. Additionally, utilizing highly active phosphine ligands (e.g., XPhos, SPhos) accelerates the catalytic cycle, ensuring the product forms before thermal degradation can occur[3].

Section 2: Protecting Group Strategies for Pyrazole Stability

When tautomerization or harsh downstream reaction conditions threaten the stability of the pyrazole, installing an N-protecting group is the most effective preventative measure. The choice of protecting group dictates the electronic density and chemical resistance of the ring.

PGSelection Start Select Pyrazole Protecting Group BaseStable Require stability against strong bases/nucleophiles? Start->BaseStable OxStable Require resistance to oxidative conditions? BaseStable->OxStable No UseTHP Use THP (Tetrahydropyranyl) BaseStable->UseTHP Yes, standard bases UseSEM Use SEM (Allows Transposition) BaseStable->UseSEM Yes, organolithiums UseBoc Use Boc (Reduces Electron Density) OxStable->UseBoc Yes

Figure 2: Logical decision tree for selecting pyrazole protecting groups.

Quantitative Comparison of Pyrazole Protecting Groups
Protecting GroupIntroduction YieldThermal StabilityCleavage ConditionsMechanistic Advantage
THP (Tetrahydropyranyl)>90%Up to 120 °C (Isomerizes)HCl/MeOH (rt, 1 h)Highly stable to strong bases; minimal electronic alteration to the pyrazole core[4][5].
SEM (2-(Trimethylsilyl)ethoxymethyl)80–95%>150 °CTBAF (reflux, 2 h)Exceptional stability under catalytic C-H arylation; allows N-to-N transposition[6].
PMB (4-Methoxybenzyl)75–85%>150 °CTFA (reflux, 4 h)Survives primary Knorr synthesis conditions; highly stable to basic environments[7].
Boc (tert-Butyloxycarbonyl)>95%<100 °C (Labile)K₂CO₃/MeOH (rt, 30 min)Reduces electron density, making the heterocycle highly stable towards oxidation[4].
Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific visual and analytical cues, you can confirm the integrity of the pyrazole at each step, preventing downstream failures.

Protocol A: Air-Free Knorr Pyrazole Synthesis

Objective: Synthesize substituted pyrazoles while preventing the oxidative decomposition of hydrazine precursors.

  • Degassing & Preparation: In an oven-dried Schlenk flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in anhydrous, degassed 1-propanol (0.5 M). Causality: Removing dissolved oxygen is the primary defense against diazenyl radical formation.

  • Controlled Reagent Addition: Add hydrazine hydrochloride (1.1 equiv) and potassium acetate (1.1 equiv) to the flask under a positive stream of argon[1]. Causality: The acetate base slowly neutralizes the hydrochloride salt, keeping the steady-state concentration of oxidation-prone free hydrazine low.

  • Condensation & Self-Validation: Add a catalytic amount of glacial acetic acid (3 drops) and heat to 100 °C[8].

    • Validation Check: The reaction acts as its own indicator. A sustained pale yellow color indicates successful condensation. If the solution shifts to a deep red or black, oxygen has breached the system. Monitor via TLC (30% EtOAc/Hexanes); the reaction is complete when the dicarbonyl spot disappears (typically 1-2 hours)[8].

  • Isolation: Remove from heat and slowly add deionized water while hot to induce precipitation. Cool in an ice bath and collect the stable pyrazole solid via vacuum filtration[8].

Protocol B: Green THP Protection and Thermal Isomerization

Objective: Install a THP protecting group to lock the tautomeric state and prevent base-mediated degradation during downstream functionalization[4][5].

  • Neat Reaction: Combine the free NH-pyrazole (1.0 equiv) with 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of trifluoroacetic acid (0.05 equiv). Causality: Operating under neat (solvent-free) conditions drives the equilibrium forward rapidly, ensuring quantitative protection without the need for harsh dehydrating agents[5].

  • Thermal Isomerization (Optional): If the 3-alkyl-1-(THP) isomer is desired over the kinetically favored 5-alkyl-1-(THP) isomer, heat the mixture to 120 °C for 5 minutes. Causality: High-temperature organic chemistry overcomes the 50–70 kcal/mol activation energy barrier required for N-to-N transposition, yielding the thermodynamically stable isomer[5][9].

  • Workup & Self-Validation: Quench with saturated NaHCO₃ and extract with ethyl acetate.

    • Validation Check: Analyze the crude product via IR spectroscopy. The complete disappearance of the broad N-H stretch (~3200 cm⁻¹) confirms that the pyrazole is fully protected and immune to base-catalyzed degradation in subsequent steps.

References
  • ResearchGate Contributors. "Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles". Researchgate.net.[Link]

  • ResearchGate Q&A. "What's the best way to protect the NH group in Heterocyclic Compounds?". Researchgate.net.[Link]

  • The Journal of Organic Chemistry. "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine". Acs.org.[Link]

  • National Institutes of Health (PMC). "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition". Nih.gov.[Link]

  • Reddit Chempros Community. "Knorr Pyrazole Synthesis advice". Reddit.com.[Link]

  • RSC Advances. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles". Rsc.org.[Link]

  • Holzer Group. "4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES". Holzer-group.at.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds

This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of poor aqueous solubility in pyrazole-based compounds. Pyrazole scaffolds are a cor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of poor aqueous solubility in pyrazole-based compounds. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous commercial drugs.[1][2][3] However, their often-hydrophobic nature can impede preclinical development and formulation. This technical support center provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these solubility challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole-based compounds exhibit poor aqueous solubility?

A1: The low water solubility of many pyrazole derivatives stems from a combination of factors. The pyrazole ring itself, while containing nitrogen atoms capable of hydrogen bonding, contributes to the molecule's overall lipophilicity.[4] The presence of non-polar substituents further decreases aqueous solubility. Additionally, strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, lead to high crystal lattice energy. This high energy requires more input to break the crystal structure and dissolve the compound.[5]

Q2: My pyrazole derivative is precipitating from my DMSO stock solution when I add it to an aqueous buffer for a biological assay. What can I do?

A2: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. Here are some immediate troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay to a level below its aqueous solubility limit.[6]

  • Incorporate a co-solvent: If compatible with your assay, maintain a small percentage of an organic co-solvent (e.g., 5-10% DMSO or ethanol) in your final aqueous solution to help keep the compound dissolved.[7]

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help solubilize the compound through micelle formation.[8]

  • Serial dilution: Instead of a single large dilution, perform a stepwise serial dilution from your stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Q3: I'm considering making a salt of my pyrazole derivative to improve its solubility. When is this a viable strategy?

A3: Salt formation is a highly effective technique for ionizable compounds. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[4] If your pyrazole derivative has an acidic substituent, it can be treated with a base to form a soluble salt. This strategy is most successful when the resulting salt has significantly higher aqueous solubility than the parent compound. However, if your compound lacks a readily ionizable group, this method will not be effective.[6]

Q4: What is the difference between a solid dispersion and a co-crystal?

A4: Both are solid-state strategies to improve solubility, but they differ in their structure.

  • Solid Dispersion: In a solid dispersion, the drug is dispersed, often in an amorphous (non-crystalline) state, within a hydrophilic polymer matrix.[9] The increased solubility comes from the lack of crystal lattice energy in the amorphous form and the improved wettability provided by the polymer.

  • Co-crystal: A co-crystal is a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds, such as hydrogen bonds. The co-former alters the crystal lattice, leading to different physicochemical properties, including improved solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates prematurely during a chemical reaction. The product's solubility in the reaction solvent is lower than the reactant concentration.1. Increase Temperature: Gently heating the reaction mixture can increase the solubility of your compound.[5] 2. Add a Co-solvent: Introduce a miscible co-solvent in which your product is more soluble.[5] 3. Lower Reactant Concentration: Reducing the concentration of starting materials can prevent the product from reaching its saturation point.[5]
Difficulty in purifying the compound by recrystallization. The compound has poor solubility in common recrystallization solvents, even when heated.1. Hot Filtration: If impurities are insoluble, dissolve your compound in a minimal amount of hot solvent and quickly filter it.[5] 2. Use a Binary Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until turbidity is observed before slow cooling.[5]
Low and inconsistent results in biological assays. Poor aqueous solubility leads to an inconsistent concentration of the active compound in the assay medium.1. Prepare a stock solution in an organic solvent and perform serial dilutions in the assay medium.[6] 2. Utilize a formulation strategy like cyclodextrin complexation or a solid dispersion to enhance dissolution in the assay medium.[6]
Salt formation did not significantly improve solubility. The pyrazole derivative may not be sufficiently basic or acidic for significant salt formation, or the chosen counter-ion does not confer sufficient solubility.1. Confirm the pKa of your compound. 2. Screen a variety of counter-ions to find one that provides optimal solubility. 3. Consider alternative strategies such as solid dispersions or the prodrug approach.[6]

In-Depth Technical Guides and Protocols

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.

Co-solvency

Principle: Co-solvency involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a non-polar compound. The co-solvent works by reducing the polarity of the solvent system, making it more favorable for the hydrophobic solute.[10]

Typical Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO.[7]

Experimental Protocol: Co-solvent Solubility Screening

Objective: To determine the optimal co-solvent and its concentration for solubilizing a pyrazole-based compound.

Materials:

  • Pyrazole-based compound (powder)

  • Primary solvent (e.g., water or buffer)

  • A selection of co-solvents (e.g., ethanol, PEG 400, propylene glycol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a series of co-solvent solutions in the primary solvent at different concentrations (e.g., 5%, 10%, 20%, 30%, 40% v/v).[6]

  • Add an excess amount of the pyrazole compound to each co-solvent solution in a vial. Ensure there is undissolved solid remaining.[4]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[4]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.[6]

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[4]

  • Plot the solubility of the compound against the co-solvent concentration to identify the most effective system.[6]

Diagram: Mechanism of Co-solvency

CoSolvency cluster_0 Poorly Soluble Drug in Water cluster_1 Drug Solubilized with Co-solvent Water Water Molecules (High Polarity) Drug Drug Aggregate (Hydrophobic) Water->Drug Weak Interaction SolvatedDrug Solvated Drug Molecule CoSolvent Co-solvent Molecules (Intermediate Polarity) CoSolvent->SolvatedDrug Stronger Interaction Water_2 Water Water_2->CoSolvent Miscible

Caption: Co-solvents reduce solvent polarity, enhancing drug solubility.

Solid Dispersions

Principle: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix, often in an amorphous state. This enhances solubility by eliminating the crystal lattice energy and improving the wettability of the drug particles.[9]

Experimental Protocol: Lab-Scale Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a pyrazole compound using a hydrophilic polymer.

Materials:

  • Pyrazole-based compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common volatile solvent (e.g., ethanol, methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the pyrazole compound and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the polymer in a suitable common volatile solvent in a round-bottom flask.[11]

  • Ensure complete dissolution by stirring or sonication.

  • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C) until a solid mass is formed.[11][12]

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.[11]

  • Characterize the solid dispersion for amorphicity (using XRD or DSC) and dissolution rate.

Principle: HME involves pumping the drug and polymer mixture through a heated barrel of an extruder. The mixture is melted and mixed, and the resulting extrudate is cooled and milled. This solvent-free method is highly scalable.[13][14]

Experimental Protocol: Lab-Scale Hot-Melt Extrusion

Objective: To prepare a solid dispersion using a lab-scale twin-screw extruder.

Materials:

  • Pyrazole-based compound

  • Thermally stable polymer (e.g., Soluplus®, Kollidon® VA 64)

  • Lab-scale twin-screw extruder

  • Pelletizer or milling equipment

Procedure:

  • Physically mix the pyrazole compound and the polymer in the desired ratio.

  • Set the extruder barrel temperature profile based on the glass transition temperature (Tg) of the polymer and the melting point of the drug. A typical extrusion temperature is 100-200°C.[14]

  • Feed the physical mixture into the extruder at a constant rate.

  • Set the screw speed to ensure adequate mixing and residence time (e.g., 80-120 RPM).[13]

  • The molten mixture is extruded through a die.

  • Cool the extrudate on a conveyor belt or in a cooling chamber.

  • Mill or pelletize the extrudate to the desired particle size.

  • Characterize the extrudate for its solid-state properties and dissolution performance.

Diagram: Solid Dispersion Preparation Workflow

SolidDispersionWorkflow cluster_SE Solvent Evaporation cluster_HME Hot-Melt Extrusion Start Drug + Polymer Dissolve Dissolve in Common Solvent Start->Dissolve Mix Physical Mixing Start->Mix Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill_SE Milling & Sieving Dry->Mill_SE End Solid Dispersion (Amorphous Drug) Mill_SE->End Extrude Extrusion at High Temperature Mix->Extrude Cool Cooling Extrude->Cool Mill_HME Milling/Pelletizing Cool->Mill_HME Mill_HME->End

Caption: Workflow for solid dispersion via solvent evaporation and HME.

Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Poorly soluble drugs can be encapsulated within this cavity, forming an inclusion complex that has enhanced aqueous solubility.[8][15]

Experimental Protocol: Cyclodextrin Complexation by Kneading Method

Objective: To prepare a solid inclusion complex of a pyrazole compound with a cyclodextrin.

Materials:

  • Pyrazole-based compound

  • Cyclodextrin (e.g., β-CD, HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1).[6]

  • Place the weighed cyclodextrin in a mortar.

  • Add a small amount of the water-ethanol mixture to form a homogeneous paste.[6]

  • Gradually add the pyrazole compound to the paste while continuously kneading for 30-60 minutes.[6]

  • If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a suitable consistency.

  • Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Gently pulverize the dried complex and store it in a desiccator.

  • Evaluate the complex for solubility enhancement and evidence of inclusion (e.g., via DSC, FTIR, or NMR).

Quantitative Data on Solubility Enhancement

The following table provides examples of solubility enhancement for celecoxib, a well-known pyrazole-based COX-2 inhibitor, using various techniques.

Solvent/TechniqueCelecoxib SolubilityFold Increase (Approx.) vs. WaterReference(s)
Water3-7 µg/mL1[16]
Ethanol~25 mg/mL~3500-8300[10][16]
DMSO~16.6 mg/mL~2300-5500[16]
PEG 400 - EthanolHigh SolubilizationData-dependent[10]
Dry co-milling with PVP, Mannitol, and SLS8.6 µg/mL~4.8[17][18]
Deep Eutectic Solvent (ChCl/malonic acid)> 378 mg/mL> 62,700

Note: The fold increase is an estimation and can vary based on experimental conditions.

Commercial Pyrazole-Based Drugs and Their Formulations

Understanding the formulation of marketed drugs can provide valuable insights.

DrugTherapeutic UseFormulation Strategy
Sildenafil (Viagra®) Erectile DysfunctionFormulated as a citrate salt (sildenafil citrate), which has a water solubility of 3.5 mg/mL, to improve its dissolution and absorption.[19][20]
Celecoxib (Celebrex®) Anti-inflammatoryAs a BCS Class II drug, its formulation focuses on enhancing the dissolution rate. Commercial formulations often utilize particle size reduction and the inclusion of surfactants.[17]
Rimonabant Anti-obesity (withdrawn)This pyrazole derivative's formulation challenges contributed to its development history.
Fezolamide AntidepressantAn example of the diverse applications of the pyrazole scaffold.

Advanced Strategies

For particularly challenging compounds, more advanced techniques may be necessary.

  • Nanosuspensions: This technique involves reducing the drug particles to the nanometer range (typically 200-600 nm) and stabilizing them with surfactants.[21] The significant increase in surface area dramatically enhances the dissolution velocity. Nanosuspensions can be prepared by top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[21][22]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic pyrazole derivatives, LBDDS such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are effective.[23][24] These systems consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[23][25]

References

Sources

Optimization

addressing issues with inseparable mixtures of pyrazole regioisomers

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. As researchers and drug development professionals, you are likely familiar with the notorious difficulty of separating 1,3- and 1,5-disubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. As researchers and drug development professionals, you are likely familiar with the notorious difficulty of separating 1,3- and 1,5-disubstituted pyrazole regioisomers. Because these isomers often possess nearly identical overall dipole moments, standard silica gel chromatography frequently fails to resolve them.

As a Senior Application Scientist, I have structured this guide to move beyond basic trial-and-error. Here, we address the root causality of these separations and provide self-validating, field-proven workflows to either separate your existing mixtures or redesign your synthesis to avoid the problem entirely.

Workflow: Strategic Resolution of Pyrazole Regioisomers

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the most thermodynamically and economically viable path for your specific project phase.

Workflow Start Inseparable Pyrazole Regioisomers Assess Assess Separation Resources Start->Assess SFC Preparative SFC (Chiral/Achiral Phase) Assess->SFC High-Tech Available Salt Salt Formation & Crystallization Assess->Salt Benchtop Methods Resynth Regioselective Synthesis Route Assess->Resynth Upstream Correction Pure1 Pure Isomer Isolated SFC->Pure1 Shape Recognition Pure2 Pure Isomer Isolated Salt->Pure2 Lattice Energy Δ Pure3 Target Isomer Synthesized Resynth->Pure3 Kinetic Control

Caption: Decision matrix for resolving pyrazole regioisomer mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole regioisomers co-elute perfectly on normal-phase silica gel. What is the most efficient chromatographic alternative? A: Switch to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. The Causality: Normal-phase silica relies on dipole-dipole interactions, which are virtually identical for many pyrazole regioisomers. SFC utilizes supercritical CO₂, which has gas-like diffusivity and liquid-like solvating power. When paired with chiral stationary phases (such as EnantioCel C4-5 or ChiralPak AD-H), the separation mechanism shifts from polarity-based to 3D spatial/shape recognition[1]. The chiral phase interacts with the distinct steric bulk of the 1,3- versus 1,5-substituents, allowing for baseline resolution even for achiral pyrazoles[2].

Q2: I don't have access to preparative SFC. How can I separate these isomers using classical benchtop techniques? A: Exploit their differential basicities via Fractional Crystallization of Hydrogen Sulfate Salts . The Causality: The steric environment around the basic N2 atom differs significantly between the 1,3- and 1,5-isomers. By treating the mixture with a strong acid (e.g., sulfuric acid), you protonate the pyrazoles to form salts. This exaggerates their structural differences, resulting in distinct crystal lattice energies and divergent solubility profiles. The less soluble salt will selectively precipitate from the matrix[3].

Q3: How can I definitively prove which regioisomer I have isolated? A: The analytical gold standard is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) NMR . The Causality: NOESY detects protons that are close to each other in 3D space (< 5 Å) regardless of chemical bonds. If you have the 1,5-disubstituted isomer, you will observe a strong spatial cross-peak between the protons of the N1-substituent and the protons of the adjacent C5-substituent[4]. If this cross-peak is absent, you likely possess the 1,3-isomer[5].

Quantitative Comparison of Resolution Strategies

StrategyMechanism of ResolutionScalabilityRelative CostBest Suited For
Preparative SFC 3D spatial/shape recognition via chiral stationary phasesLow to Medium (mg to g)High (Requires specialized equipment)Late-stage intermediates, highly valuable APIs
Fractional Crystallization Differential crystal lattice energies of protonated saltsHigh (g to kg)Low (Standard benchtop reagents)Large-scale process chemistry, early intermediates
Regioselective Synthesis Kinetic control via solvent dipole moment and acid catalysisHigh (g to kg)Low (Standard reagents)De novo synthesis, avoiding the separation bottleneck entirely

Validated Experimental Protocols

Protocol 1: Upstream Correction – Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

If separation proves impossible, redesign the synthesis. This protocol, adapted from the foundational work by [6], forces the reaction pathway to favor a single regioisomer.

  • Causality: The condensation of arylhydrazines with 1,3-diketones involves hydrazone formation followed by cyclization. Using a highly polar aprotic solvent with a strong dipole moment (N,N-dimethylacetamide, DMAc) stabilizes the polar transition state. The addition of 10 N HCl catalyzes the final dehydration step, locking the intermediate into the kinetic pyrazole product before thermodynamic equilibration can occur[6].

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous DMAc to achieve a 0.5 M concentration.

  • Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv) dropwise at room temperature under an inert nitrogen atmosphere.

  • Acid Catalysis: Add 10 N aqueous HCl (0.5 equiv, 50 mol%) directly to the stirring mixture. Maintain stirring at room temperature for 2 to 4 hours.

  • Validation Check (Self-Validating Step): Remove a 10 µL aliquot, quench in a micro-vial containing saturated aqueous NaHCO₃ and ethyl acetate. Analyze the organic layer via LC-MS. The reaction is validated when the diketone mass is consumed and a single major product peak (>90% Area Under Curve) is observed.

  • Workup: Dilute the reaction mixture with cold water to precipitate the product. Filter the solid, wash with water to remove residual DMAc, and dry under vacuum.

Protocol 2: Downstream Resolution – Separation via Hydrogen Sulfate Salt Crystallization

When upstream correction is not possible, use this protocol to separate existing mixtures without chromatography.

  • Causality: By converting the weakly basic pyrazole free-bases into highly polar hydrogen sulfate salts, you amplify the thermodynamic differences in their solid-state packing, allowing one isomer to crash out of solution[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the inseparable pyrazole regioisomer mixture (1.0 equiv) in a minimal volume of absolute ethanol (or ethyl acetate, depending on substrate lipophilicity).

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (1.05 equiv) dropwise under vigorous stirring.

  • Crystallization: Remove the ice bath and allow the solution to warm to room temperature. Let it stand undisturbed for 12-24 hours. Troubleshooting: If crystals fail to form, slowly add an anti-solvent (e.g., diethyl ether) dropwise until slight turbidity is observed, then seed the flask if pure crystals are available.

  • Filtration & Validation Check: Filter the resulting crystals via vacuum filtration. Validation: Take a 5 mg crystal, neutralize it with saturated NaHCO₃, extract into CDCl₃, and run a 1H-1H NOESY NMR. Confirm the spatial correlation between the N1 and C5 substituents to verify isomer identity.

  • Free-Basing: Suspend the pure crystallized salt in water, neutralize with 1M NaOH until the pH reaches 8, and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure free-base pyrazole.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. [Link]

  • Katz, S., et al. (2022). Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. ACS Pharmacology & Translational Science / PubMed Central.[Link]

  • Qin, J., et al. (2009). Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile. Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Validation Guide: Structural Elucidation of Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate vs. Isomeric Alternatives

Executive Summary & The Regiochemical Challenge In the development of pyrazole-based pharmaceuticals and agrochemicals, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate serves as a critical privileged scaffold. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

In the development of pyrazole-based pharmaceuticals and agrochemicals, methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate serves as a critical privileged scaffold. However, its synthesis via the N-alkylation of the tautomeric precursor (methyl 3-methyl-1H-pyrazole-4-carboxylate) invariably presents a severe regiochemical challenge. Because pyrazoles unsubstituted at the N1 position exist as a rapidly interconverting mixture of tautomers[1], alkylation yields two distinct regioisomers: the target 1,3-disubstituted product and the alternative 1,5-disubstituted byproduct.

This guide objectively compares the analytical workflows required to validate the target compound against its isomeric alternative, demonstrating why standard 1D Nuclear Magnetic Resonance (NMR) is insufficient and how 2D NMR provides a self-validating system for unambiguous structural assignment.

Analytical Strategy Comparison: 1D vs. 2D NMR Workflows

When comparing analytical methodologies for validating pyrazole regiochemistry, the performance of the technique is measured by its ability to definitively map the position of the N-alkyl group relative to the annular substituents.

  • 1D NMR (¹H and ¹³C) - The Baseline Alternative: While 1D NMR is excellent for assessing bulk purity and confirming the presence of functional groups (ethyl, methyl, ester), it performs poorly for regiochemical assignment. The chemical shifts of the N-ethyl and C-methyl groups in both the 1,3-isomer and 1,5-isomer are nearly identical, making differentiation highly subjective and prone to solvent-dependent artifacts.

  • 2D NMR (HSQC, HMBC, NOESY) - The Gold Standard: 2D NMR outcompetes 1D techniques by establishing a self-validating matrix of through-bond and through-space interactions. Heteronuclear Multiple Bond Correlation (HMBC) is fundamental for assigning regiochemistry via three-bond (³J_CH) couplings[2], while Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial proximity[3].

G A Sample Preparation (CDCl3, 298K) B 1D NMR Acquisition (1H, 13C) A->B Optimize Shim C 2D NMR Acquisition (HSQC, HMBC, NOESY) B->C Identify Spin Systems D Regiochemical Assignment C->D Map 3-Bond Couplings E Structural Validation D->E Confirm 1,3-Isomer

Workflow for the unambiguous NMR validation of pyrazole regiochemistry.

Structural Comparison: Target vs. Isomeric Alternative

To objectively validate the structure, we must compare the expected NMR profiles of the target compound (methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate ) against the primary synthetic alternative (methyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate ).

Quantitative Data Presentation

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Simulated empirical data in CDCl₃)

Functional GroupTarget (1,3-Isomer) ¹H (ppm)Target (1,3-Isomer) ¹³C (ppm)Alternative (1,5-Isomer) ¹H (ppm)Alternative (1,5-Isomer) ¹³C (ppm)
N-CH₂ (Ethyl) 4.10 (q, J = 7.2 Hz)45.24.12 (q, J = 7.2 Hz)44.8
CH₃ (Ethyl) 1.45 (t, J = 7.2 Hz)15.11.42 (t, J = 7.2 Hz)15.3
Ring-CH₃ 2.42 (s)13.5 (C3-CH₃)2.55 (s)11.2 (C5-CH₃)
Ester-OCH₃ 3.82 (s)51.03.80 (s)51.2
Ring-CH 7.85 (s, C5-H)135.4 (C5)7.92 (s, C3-H)140.1 (C3)
Ring-Cq (Alkyl) -150.2 (C3)-145.5 (C5)
Ring-Cq (Ester) -110.5 (C4)-111.0 (C4)

Table 2: Diagnostic 2D NMR Correlations (The Self-Validating Matrix)

ExperimentTarget (1,3-Isomer) ObservationAlternative (1,5-Isomer) ObservationDiagnostic Conclusion
HSQC C5 signal (135.4 ppm) correlates to ¹H at 7.85 ppm.C3 signal (140.1 ppm) correlates to ¹H at 7.92 ppm.Identifies which annular carbon bears the proton.
HMBC N-CH₂ (4.10 ppm) shows ³J coupling to C5 (135.4 ppm, CH ).N-CH₂ (4.12 ppm) shows ³J coupling to C5 (145.5 ppm, Cq ).Proves connectivity of the ethyl group to the ring.
NOESY N-CH₂ shows NOE cross-peak with C5-H (7.85 ppm).N-CH₂ shows NOE cross-peak with C5-CH₃ (2.55 ppm).Confirms spatial proximity of substituents.

Mechanistic Causality of Experimental Choices

As an Application Scientist, it is crucial to understand why these specific NMR experiments definitively solve the structural problem. The protocols described below form a self-validating system based on fundamental quantum mechanical principles.

The Causality of HMBC: In pyrazole systems, the N-alkyl protons exhibit a strong heteronuclear three-bond correlation (³J_{CH}) to the adjacent annular carbon (C5)[2]. By optimizing the HMBC experiment for a long-range coupling constant of 8 Hz, we maximize the signal-to-noise ratio for this specific interaction. If the target is the 1,3-isomer, the HMBC cross-peak from the N-CH₂ protons will align with a carbon that HSQC confirms is a methine (CH). If the sample is the 1,5-isomer, the cross-peak will align with a quaternary carbon (Cq). This binary outcome eliminates all structural ambiguity.

The Causality of NOESY: While HMBC maps the covalent skeleton, NOESY maps the 3D spatial arrangement via the Nuclear Overhauser Effect. The N-ethyl group is sterically forced into proximity with the substituent at the C5 position. Observing an NOE cross-peak between the N-CH₂ protons and an aromatic proton confirms the C5 position is unsubstituted (the 1,3-isomer). Conversely, an NOE to a methyl group confirms the 1,5-isomer[3].

G Root N-Ethyl Pyrazole Regioisomers Iso1 1-Ethyl-3-Methyl Isomer (Target) Root->Iso1 Iso2 1-Ethyl-5-Methyl Isomer (Byproduct) Root->Iso2 NOE1 NOESY: N-CH2 to C5-H (Spatial Proximity) Iso1->NOE1 HMBC1 HMBC: N-CH2 to C5 (CH) 3J_CH Coupling Iso1->HMBC1 NOE2 NOESY: N-CH2 to C5-CH3 (Spatial Proximity) Iso2->NOE2 HMBC2 HMBC: N-CH2 to C5 (Cq) 3J_CH Coupling Iso2->HMBC2

Logical differentiation of pyrazole regioisomers using 2D NMR correlations.

Step-by-Step Experimental Methodology

To ensure reproducibility and rigorous E-E-A-T standards, follow this optimized protocol for validating the structure of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Step 1: Sample Preparation
  • Weigh exactly 15 mg of the purified compound.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Step 2: Instrument Setup & 1D Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a z-gradient probe.

  • Tune and Match: Perform automated tuning and matching for both ¹H and ¹³C nuclei.

  • Shim: Perform gradient shimming to achieve a line width of < 1.0 Hz for the TMS signal.

  • ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Critical: Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration of the ethyl and methyl protons.

  • ¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling (waltz16). Use a relaxation delay of 2-3 seconds.

Step 3: 2D NMR Acquisition (The Validation Phase)
  • ¹H-¹³C HSQC: Acquire using a phase-sensitive sequence with gradients. Set the ¹J_CH coupling constant to 145 Hz. This will differentiate the CH (C5) from the Cq (C3, C4) carbons.

  • ¹H-¹³C HMBC: Acquire using a gradient-selected sequence. Critical: Optimize the long-range coupling delay for ³J_{CH} = 8 Hz (typically a 62.5 ms delay). This is the exact parameter required to observe the crucial N-CH₂ to C5 correlation[2].

  • ¹H-¹H NOESY: Acquire with a mixing time (d8) of 400 ms. This mixing time is optimized for small molecules (~168 g/mol ) to allow sufficient NOE buildup without entering the spin-diffusion regime[3].

Step 4: Data Processing & Integration
  • Process all 2D spectra with appropriate window functions (e.g., sine bell squared) and zero-filling to 1024 x 1024 data points.

  • Overlay the HSQC and HMBC spectra. Locate the N-CH₂ proton signal on the F2 axis. Trace vertically to find the HMBC cross-peak, then horizontally to identify the carbon chemical shift on the F1 axis.

  • Verify via HSQC that this carbon possesses an attached proton, confirming the 1,3-isomer target structure.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry (RSC).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

Sources

Comparative

Definitive Structural Confirmation of Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: A Comparative Guide to HRMS Platforms

As a Senior Application Scientist, I frequently navigate the analytical complexities of confirming the structures of small, nitrogen-rich heterocyclic compounds. Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the analytical complexities of confirming the structures of small, nitrogen-rich heterocyclic compounds. Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8; Exact Mass: 168.0899 Da) is a critical structural motif and intermediate in the development of modern agrochemicals (such as SDHI fungicides) and pharmaceuticals. The primary analytical challenge with this molecule lies in unambiguously differentiating it from its closely related regioisomers (e.g., the 1-ethyl-5-methyl variant).

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. By providing sub-ppm mass accuracy and detailed MS/MS fragmentation profiling, HRMS acts as a self-validating system for structural elucidation. This guide objectively compares the performance of the two dominant HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —and provides a field-proven, mechanistic protocol for the structural confirmation of this specific pyrazole derivative.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

When confirming small molecules, the choice of mass analyzer dictates your analytical workflow. Both platforms excel, but their underlying physics yield distinct operational strengths.

  • Orbitrap Technology : Utilizes an electrostatic field to trap ions, measuring their oscillation frequency via image current and Fourier Transform. It delivers ultra-high resolving power and exceptional mass accuracy. Studies show that Orbitrap systems routinely achieve mass accuracies of 1, making them ideal for definitive elemental composition in complex matrices. Its high resolving power increases analytical selectivity and reduces false positives 2.

  • Q-TOF Technology : Relies on the time of flight of accelerated ions in a field-free drift tube. While its resolution typically caps around 40,000–60,000 FWHM, it offers vastly superior scan speeds (up to 100 Hz) and excellent isotopic fidelity. Time-of-flight instruments provide high-resolution, full-spectral data with 3, which is critical for generating correct molecular formulae for unknowns.

Quantitative Performance Comparison
ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540 / SCIEX 6600)Analytical Impact for Pyrazoles
Mass Accuracy < 1 ppm1 - 3 ppmOrbitrap provides higher confidence in exact elemental composition.
Resolving Power Up to 500,000 (at m/z 200)40,000 - 60,000Orbitrap resolves near-isobaric background matrix interferences.
Scan Speed 12 - 40 HzUp to 100 HzQ-TOF is superior for fast UHPLC gradients and SWATH/DIA workflows.
Isotopic Fidelity Good (Subject to space charge)ExcellentQ-TOF provides highly accurate A+1/A+2 ratios for orthogonal validation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed not just to acquire data, but to validate the instrument's performance intrinsically during the run.

Step 1: Sample Preparation & Introduction
  • Causality : Pyrazole derivatives are basic and readily protonate at the nitrogen atoms. We prepare the sample in a protic, slightly acidic solvent to maximize ionization efficiency in positive Electrospray Ionization (ESI+).

  • Method : Dissolve the methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate standard in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

Step 2: UHPLC Separation
  • Causality : Even with HRMS, chromatographic separation is mandatory. Regioisomers (e.g., 3-methyl vs. 5-methyl pyrazoles) yield nearly identical exact masses and highly similar MS/MS spectra. Retention time ( tR​ ) acts as a critical orthogonal identifier.

  • Conditions :

    • Column : C18 reversed-phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient : 10% B to 90% B over 5 minutes. This relatively shallow gradient ensures sufficient retention of the polar pyrazole core while eluting it sharply.

Step 3: HRMS Acquisition (Data-Dependent MS/MS)
  • Causality : We utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS scans on the exact mass of the target. Stepped Collision Energy (CE) is critical because the ester group cleaves at lower energies, while the robust pyrazole ring requires higher energies to fragment the N-ethyl group.

  • Parameters :

    • Precursor Target : m/z 169.0977 ( [M+H]+ ).

    • Collision Energy : Stepped CE (20, 30, 40 eV) using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

Workflow cluster_HRMS HRMS Platform Selection SamplePrep Sample Preparation (100 ng/mL in MeOH/H2O + 0.1% FA) LC UHPLC Separation (C18, Gradient 10-90% B) SamplePrep->LC QTOF Q-TOF High Isotopic Fidelity Fast Scan Speed (100 Hz) LC->QTOF Orbitrap Orbitrap Ultra-High Resolution Sub-ppm Mass Accuracy LC->Orbitrap DataAnalysis Data Interpretation (Exact Mass, Isotope Pattern, MS/MS) QTOF->DataAnalysis Orbitrap->DataAnalysis Confirmation Structural Confirmation Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate DataAnalysis->Confirmation

LC-HRMS experimental workflow comparing Q-TOF and Orbitrap platforms for structural analysis.

Mechanistic Data Interpretation & Structural Confirmation

Upon acquiring the data, structural confirmation relies on three pillars: Exact Mass, Isotopic Pattern, and Fragmentation Pathway. Modern HRMS is an essential tool providing molecular specificity and 4.

A. Exact Mass & Elemental Composition

The theoretical [M+H]+ for C8​H13​N2​O2+​ is 169.0977 Da . Orbitrap systems typically report this with <1 ppm error. The isotopic fidelity (A+1 peak due to 13C and 15N ) must match the theoretical ratio, acting as an orthogonal filter against false positive formulas 5.

B. MS/MS Fragmentation Causality

The fragmentation of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate under HCD/CID follows predictable, thermodynamically driven pathways:

  • Primary Cleavage (Ester Loss) : The most labile bond is the ester linkage. We observe a neutral loss of methanol ( CH3​OH , 32.0262 Da) yielding a highly stable acylium ion at m/z 137.0715 .

  • Secondary Cleavage (N-Alkyl Loss) : The N-ethyl group undergoes cleavage, often via a rearrangement losing ethylene ( C2​H4​ , 28.0313 Da). This yields m/z 141.0664 directly from the precursor, or m/z 109.0402 from the acylium ion.

  • Diagnostic Value : The presence of the m/z 109.0402 ion (the protonated 3-methylpyrazole core) definitively confirms the substitution pattern on the ring, distinguishing it from other constitutional isomers.

Fragmentation Precursor [M+H]+ m/z 169.0977 C8H13N2O2+ Frag1 Loss of CH3OH m/z 137.0715 C7H9N2O+ Precursor->Frag1 - CH3OH (32.0262 Da) Frag2 Loss of C2H4 m/z 141.0664 C6H9N2O2+ Precursor->Frag2 - C2H4 (28.0313 Da) Frag3 Core Fragment m/z 109.0402 C5H5N2O+ Frag1->Frag3 - C2H4 Frag2->Frag3 - CH3OH

Proposed MS/MS fragmentation pathway for methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

References

  • Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches - Biocompare.
  • From Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific.
  • High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - MDPI.

Sources

Validation

Comparative Study of the Reactivity of Pyrazole Regioisomers: A Guide to 1,3- vs. 1,5-Disubstituted Pyrazoles

Pyrazoles are highly privileged five-membered heterocyclic pharmacophores utilized extensively in drug discovery and agrochemistry. While tautomerism in N-unsubstituted pyrazoles often masks the inherent reactivity diffe...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are highly privileged five-membered heterocyclic pharmacophores utilized extensively in drug discovery and agrochemistry. While tautomerism in N-unsubstituted pyrazoles often masks the inherent reactivity differences between the C3 and C5 positions, N-substitution (via alkylation or protecting groups) breaks this symmetry. This locks the system into distinct 1,3- and 1,5-disubstituted regioisomers, which exhibit vastly different electronic profiles, steric environments, and thermodynamic stabilities.

As a Senior Application Scientist, navigating these differences is critical for designing efficient synthetic routes. This guide provides an objective, data-driven comparison of pyrazole regioisomer reactivity, detailing the causality behind their mechanistic divergence and providing self-validating protocols for their selective functionalization.

Mechanistic Divergence: Deprotonation and the "Adjacent Lone Pair Effect"

A fundamental comparison in pyrazole chemistry is the directed metalation (deprotonation) of 3-alkyl versus 5-alkyl regioisomers. Historically, the resistance of 5-alkylpyrazoles to C-H deprotonation was attributed to the "adjacent lone pair (ALP) effect"—a presumed electrostatic repulsion between the newly formed carbanion and the lone pair of the adjacent N2 atom.

However, rigorous computational and experimental studies by demystified this causality. When subjected to strong bases like n-butyllithium at –78 °C, N-protected 3-alkylpyrazoles (e.g., 1-THP-3-methylpyrazole) are readily and quantitatively deprotonated at the C5 position. In stark contrast, the 1-THP-5-methylpyrazole regioisomer is completely unreactive under identical conditions. The true causality for this lack of reactivity is not electron pair repulsion, but rather the diminished π-resonance (accounting for ~62% of the energy penalty) and weaker attractive electrostatic interactions within the 5-alkyl anion.

Deprotonation A 1-THP-3-alkylpyrazole C nBuLi, -78°C Deprotonation at C5 A->C B 1-THP-5-alkylpyrazole D nBuLi, -78°C No Reaction B->D E Stable C5-Lithiated Species (High π-resonance) C->E F Unreactive (Diminished π-resonance) D->F

Divergent deprotonation reactivity of 3-alkyl vs 5-alkyl pyrazole isomers.

Electrophilic vs. Radical Substitution Profiles

The asymmetric electronic distribution across the pyrazole ring dictates its late-stage functionalization pathways:

1. Electrophilic Aromatic Substitution (EAS): The adjacent electronegative nitrogen atoms (N1 and N2) withdraw electron density primarily from the C3 and C5 positions, leaving C4 as the most electron-rich carbon in the π-system. Consequently, standard electrophilic halogenation (e.g., using NBS or NIS) occurs almost exclusively at C4, driven by the thermodynamic stability of the resulting arenium ion intermediate.

2. Radical Addition: Radical functionalization follows a completely different regiochemical paradigm. In a recent breakthrough, reported the copper-mediated late-stage radical trifluoromethylation of pyrazoles. When N-substituted pyrazoles are exposed to CF₃ radicals, addition occurs preferentially at C5 over C3, while C4 remains completely unreactive unless activated by a π-conjugating electron-withdrawing group. The causality here is dictated by spin density stabilization: the intermediate radical formed at C5 is significantly more stable than the C3 counterpart due to favorable electronic effects governing the CF₃ radical addition.

CF3_Addition Substrate N-Substituted Pyrazole (e.g., N-SEM) Reagents CF3SO2Na, CuSO4 (cat) (NH4)2S2O8, RT Substrate->Reagents C5 C5-Trifluoromethylation (Major Product) Reagents->C5 Favored by Electronic Effects C3 C3-Trifluoromethylation (Minor Product) Reagents->C3 Disfavored C4 C4-Trifluoromethylation (Trace/None) Reagents->C4 Requires Activation

Regioselectivity of copper-mediated radical trifluoromethylation on pyrazoles.

Quantitative Data: Reactivity and Regioselectivity Comparisons

To guide synthetic planning, the following tables summarize the comparative reactivity metrics of the pyrazole carbon centers and the specific product distributions observed during radical functionalization.

Table 1: Comparative Reactivity Profile of Pyrazole Carbon Centers

PositionElectronic NaturePrimary Reactivity ModeRegioselectivity Causality / Drivers
C3 Electron-deficientNucleophilic attack (minor), Radical addition (minor)High steric hindrance from N1-substituents; lower spin density stabilization for radicals.
C4 Electron-richElectrophilic Aromatic Substitution (EAS)Highest HOMO coefficient; lacks adjacent electron-withdrawing N atoms.
C5 Electron-deficient / AcidicDeprotonation (Metalation), Radical addition (major)Enhanced acidity due to adjacent N1; higher radical stabilization via π-resonance.

Table 2: Product Distribution in Late-Stage Radical Trifluoromethylation

SubstrateN-Protecting GroupC5-CF₃ Yield (%)C3-CF₃ Yield (%)Regioselectivity Ratio (C5:C3)
4-Methoxy-1H-pyrazoleSEM61%12%~5.1 : 1
4-Methyl-1H-pyrazoleSEM34%13%~2.6 : 1
4-Methoxy-1H-pyrazolePerfluorobenzyl42%19%~2.2 : 1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm that the desired causality-driven transformation has occurred.

Protocol 1: Regioselective C5-Lithiated Functionalization of 3-Alkylpyrazoles

Reference:

Objective: Exclusively functionalize the C5 position of a 1,3-disubstituted pyrazole while avoiding the unreactive 1,5-disubstituted isomer. Causality: The THP protecting group directs the nBuLi to the C5 position, where the resulting carbanion is stabilized by optimal π-resonance.

  • Preparation: Dissolve 1-(tetrahydro-2H-pyran-2-yl)-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Lithiation: Cool the solution to –78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir at –78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane or DMF, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR (CDCl₃). The complete disappearance of the distinct pyrazole C5-H singlet (typically around δ 7.4–7.6 ppm) and the retention of the C4-H doublet/singlet (around δ 6.0–6.2 ppm) definitively confirms that lithiation and subsequent functionalization occurred exclusively at the C5 position.

Protocol 2: Copper-Mediated Late-Stage Radical Trifluoromethylation

Reference:

Objective: Direct the addition of a CF₃ radical preferentially to the C5 position of an N-protected pyrazole. Causality: The Langlois reagent (CF₃SO₂Na) generates CF₃ radicals via oxidation by persulfate. The radical preferentially attacks C5 due to lower transition state energy and superior spin density stabilization compared to C3.

  • Reagent Assembly: In a reaction vial, charge the N-SEM protected pyrazole substrate (0.50 mmol, 1.0 equiv), CF₃SO₂Na (3.0 equiv), and CuSO₄·5H₂O (0.20 equiv).

  • Solvent Addition: Add a mixture of DMSO (2 mL) and water (0.8 mL). Stir briefly to ensure complete dissolution of the copper catalyst and Langlois reagent.

  • Radical Initiation: Add (NH₄)₂S₂O₈ (5.0 equiv) in small portions at room temperature. Stir the reaction mixture at room temperature for 16 hours.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via LC-MS. The generation of the CF₃ radical is confirmed by the appearance of a mass shift of +68 Da ( [M+H]+→[M+CF3​+H]+ ). The chromatogram will display two distinct peaks with the exact same mass; the major peak (eluting later due to altered dipole moment) represents the C5-CF₃ isomer, while the minor peak is the C3-CF₃ isomer. The absence of a third peak confirms C4 inertness.

  • Isolation: Dilute with water, extract with dichloromethane, and purify via silica gel chromatography to separate the C5 (major) and C3 (minor) regioisomers.

References

  • Ahmed, B. M., et al. (2016).
Comparative

The Definitive Guide to Pyrazole Dereplication: Automated Structural Verification vs. Manual Cross-Referencing

As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter the analytical bottleneck of pyrazole dereplication. The pyrazole scaffold—ubiquitous in blockbust...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter the analytical bottleneck of pyrazole dereplication. The pyrazole scaffold—ubiquitous in blockbuster drugs like celecoxib, sildenafil, and ruxolitinib—presents unique structural elucidation challenges. Due to annular tautomerism, proton-deficient carbons, and complex regioisomerism, cross-referencing novel or known pyrazoles against spectral libraries is notoriously difficult 1[1].

Relying solely on manual spectral cross-referencing is no longer viable for high-throughput discovery. In this guide, we objectively compare traditional manual cross-referencing against modern Automated Structure Verification (ASV) software (e.g., Mnova, ACD/Labs) and LC-MS/MS Molecular Networking, providing the experimental frameworks necessary to validate these elusive heterocycles.

Comparative Analysis of Dereplication Platforms

When elucidating a pyrazole derivative, analytical teams typically deploy one of three primary workflows. Understanding the mechanistic advantages and limitations of each is critical for ensuring scientific integrity.

The Baseline: Traditional Manual Cross-Referencing

Historically, chemists relied on extracting 1H and 13C peak lists and manually querying databases.

  • The Flaw: This method is highly susceptible to solvent-shift artifacts. Pyrazoles exist in a tautomeric equilibrium (e.g., interconverting between 3-substituted and 5-substituted 1H-pyrazoles). In solution, proton exchange blurs NMR signals, meaning literature values can vary wildly depending on temperature, concentration, and solvent acidity 1[1].

The Modern Standard: Automated Structure Verification (ASV)

Software platforms such as ACD/Labs Structure Elucidator or Mnova NMRPredict utilize Computer-Assisted Structure Elucidation (CASE).

  • The Advantage: These platforms use quantum mechanics (QM) and empirical databases to predict chemical shifts for all possible tautomers and regioisomers. By fitting experimental NMR parameters to QM-derived global minimum conformations, ASV platforms can instantly flag anomalous experimental shifts (e.g., predicting a pyrazole CH at 5.8 ppm vs. an experimental 4.8 ppm) to identify incorrect assignments [[2]](2].

The High-Throughput Alternative: LC-MS/MS Molecular Networking

Using open-source platforms like the Global Natural Products Social Molecular Networking (GNPS).

  • The Advantage: Ideal for library screening, this approach clusters structurally related pyrazoles based on MS/MS fragmentation patterns. By analyzing the fragmentation pathway and applying a cosine similarity score, it enables rapid dereplication of known scaffolds even in complex mixtures [[3]](3].

Quantitative Data & Performance Comparison

To objectively evaluate these platforms, we must look at their performance metrics and how they handle real-world quantitative data.

Table 1: Performance Comparison of Dereplication Workflows
FeatureAutomated CASE (Mnova / ACD/Labs)LC-MS/MS Networking (GNPS)Traditional Manual Matching
Primary Data Input Raw FIDs (1H, 13C, 15N HMBC).mzML (HRMS/MS CID data)Extracted Peak Lists
Tautomer Resolution High (via 15N chemical shifts)Low (MS cannot easily distinguish)Moderate (Prone to solvent bias)
Regioisomer Accuracy Excellent (HMBC coupling patterns)Moderate (Requires specific fragments)Poor (Prone to human error)
Throughput High (Batch processing capable)Very High (Library scale)Low (Labor intensive)
False Positive Rate < 5%~15-20% (Isobaric interference)Variable
Table 2: Quantitative Analytical Data for 3-Chloro-1H-pyrazole Validation

When cross-referencing a model compound like 3-chloro-1H-pyrazole, automated software relies on highly specific quantitative markers to confirm structural integrity 4[4].

TechniqueNucleus / IonPositionExperimental ValueStructural Significance
1H NMR 1HNH12.84 ppm (bs)Exchangeable proton; indicates tautomeric state
1H NMR 1HH57.62 ppm (s)Distinct singlet used for HMBC anchoring
13C NMR 13CC3~148 ppmDeshielded carbon bearing the chlorine atom
13C NMR 13CC4~105 ppmShielded backbone carbon
GC-MS (EI) [M]⁺102/104 m/z3:1 RatioCharacteristic isotopic pattern confirming Cl presence

Workflow Visualization

The following diagram illustrates the logical routing of raw analytical data through automated versus manual dereplication pipelines.

PyrazoleWorkflow RawData Raw Analytical Data (1H/13C/15N NMR, HRMS/MS) Manual Manual Cross-Referencing (Literature Matching) RawData->Manual Peak Picking ASV Automated CASE Software (Mnova / ACD/Labs) RawData->ASV FID Import GNPS LC-MS/MS Molecular Networking (GNPS) RawData->GNPS .mzML Export Library Known Pyrazole Spectral Libraries Manual->Library Manual Query Tautomer Tautomer & Regioisomer Resolution ASV->Tautomer 15N HMBC Predictor ASV->Library Algorithmic Match GNPS->Library Cosine > 0.6 Validated Validated Pyrazole Scaffold Tautomer->Validated Orthogonal Consensus Library->Tautomer Candidate Generation

Figure 1: Comparative workflow for pyrazole dereplication using automated vs. manual platforms.

Self-Validating Experimental Protocol

To feed these automated platforms successfully, the input data must be unimpeachable. Below is the self-validating methodology I mandate for pyrazole dereplication.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 5-10 mg of the purified pyrazole in 0.6 mL of strictly anhydrous DMSO-d6 containing 0.03% TMS 4[4].

  • Causality: Why DMSO-d6 instead of CDCl3? Pyrazoles undergo rapid intermolecular proton exchange in non-polar solvents, which broadens NH signals and averages the 13C/15N signals of the tautomers. The strong hydrogen-bonding capacity of DMSO-d6 slows this exchange rate, allowing the observation of distinct tautomeric signals on the NMR timescale 1[1].

Step 2: 1H-15N HMBC Acquisition (The Regioisomer Lock)

  • Action: Acquire a 2D 1H-15N HMBC spectrum on a 400+ MHz spectrometer, optimizing the long-range coupling constant ( nJNH​ ) for 5–8 Hz.

  • Causality: In proton-deficient pyrazolo-fused systems, standard 13C HMBC often yields ambiguous connectivity due to overlapping quaternary carbons. 1H-15N HMBC exploits the stark chemical shift difference between the "pyrrole-like" N1 ( δ ~ -167 ppm) and the "pyridine-like" N2 ( δ ~ -117 ppm). Observing a double-strong or double-weak cross-peak pattern from a specific proton to N1 vs. N2 definitively breaks the symmetry and locks the regioisomer assignment [[5]](5].

Step 3: LC-HRMS/MS Profiling

  • Action: Analyze the sample using an Orbitrap or Q-TOF mass spectrometer in positive ESI mode. Apply Collision-Induced Dissociation (CID) with a stepped normalized collision energy (NCE) of 20, 30, and 40 eV.

  • Causality: High-resolution MS/MS is required for automated molecular networking. Pyrazoles exhibit characteristic neutral losses (e.g., N2) or specific cleavage of the N-N bond depending on the substitution pattern. Stepped NCE ensures a comprehensive fragmentation fingerprint that maximizes the cosine similarity score when cross-referencing against GNPS libraries 3[3].

Step 4: Automated Dereplication Execution

  • Action: Import the raw NMR FIDs into an ASV platform (e.g., Mnova) and the .mzML files into GNPS. Set the GNPS cosine score threshold to >0.6 with a minimum of 6 matched fragment ions 3[3].

  • Causality: A cosine score >0.6 statistically eliminates false-positive isobaric overlaps while maintaining sensitivity for identifying known pyrazole derivatives. Meanwhile, the ASV software will compute the QM-derived global minimum conformation and fit the experimental NMR parameters to automatically validate the structure, removing human bias 2[2].

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.1

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - NIH (Molecules). 5

  • Structural Validation of 3-Chloro-3H-pyrazole: A Comparative Guide Using NMR and Mass Spectrometry - Benchchem. 4

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles - ACS Publications. 2

  • Isolation and Characterization of Compounds from Ochreinauclea maingayi (Hook. f.) Ridsd. (Rubiaceae) with the Aid of LCMS/MS Molecular Networking - MDPI. 3

Sources

Validation

Validation of a Novel Continuous Flow Synthetic Method for Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: A Comparative Guide

Executive Summary Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) is a highly valued heterocyclic building block frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 123374-29-8) is a highly valued heterocyclic building block frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel agrochemicals. The primary synthetic bottleneck in accessing this scaffold is the regioselective N-alkylation of its precursor, methyl 3-methyl-1H-pyrazole-4-carboxylate. Traditional batch synthesis often yields a difficult-to-separate mixture of N1 and N2 isomers.

This guide objectively compares the traditional batch alkylation method against a newly validated, highly regioselective continuous flow biphasic methodology. Designed for drug development professionals, it provides mechanistic insights, comparative experimental data, and self-validating protocols to optimize API synthesis.

Mechanistic Rationale: The Regioselectivity Challenge

The starting material, methyl 3-methyl-1H-pyrazole-4-carboxylate, exists as a tautomeric mixture. Upon deprotonation, it forms a delocalized pyrazolide anion. Alkylation can occur at either nitrogen atom:

  • N1 Alkylation (Kinetic Pathway): Attack at the nitrogen adjacent to the C5-proton. This pathway is less sterically hindered and proceeds rapidly.

  • N2 Alkylation (Thermodynamic Pathway): Attack at the nitrogen adjacent to the C3-methyl group. This pathway is sterically hindered but can be favored under equilibrating conditions.

As established in recent literature on the, the balance between steric hindrance and electronic attractive interactions dictates the final isomer ratio. Under standard batch conditions with soft electrophiles (like ethyl iodide) and long reaction times, thermodynamic equilibration leads to a significant proportion of the undesired N2 isomer (methyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate).

To overcome this, our validated method shifts to a continuous flow microreactor system using a harder electrophile (ethyl p-toluenesulfonate, EtOTs) and a phase-transfer catalyst (TBAB) in a biphasic medium. The enhanced mass transfer and strict residence time control effectively trap the kinetic N1 product, preventing thermodynamic equilibration. This aligns with modern strategies for.

Pathway sub Methyl 3-methyl-1H-pyrazole- 4-carboxylate anion Pyrazolide Anion (Delocalized Intermediate) sub->anion Base (-H+) ts1 N1 Attack (Kinetic) Sterically Unhindered (C5-H) anion->ts1 EtOTs / Flow Fast Mass Transfer ts2 N2 Attack (Thermodynamic) Sterically Hindered (C3-Me) anion->ts2 EtI / Batch Equilibration prod1 Methyl 1-ethyl-3-methyl-1H- pyrazole-4-carboxylate (Target: N1 Isomer) ts1->prod1 Major Pathway prod2 Methyl 1-ethyl-5-methyl-1H- pyrazole-4-carboxylate (Byproduct: N2 Isomer) ts2->prod2 Minor Pathway

Kinetic vs. thermodynamic pathways governing the regioselectivity of pyrazole N-alkylation.

Methodological Comparison

Alternative A: Traditional Batch Alkylation (DMF / K₂CO₃ / EtI)

  • Mechanism: Base-mediated deprotonation in a polar aprotic solvent followed by an Sₙ2 attack on ethyl iodide.

  • Drawbacks: The reaction is diffusion-limited. Localized concentration gradients and extended heating (80 °C for 12 hours) promote thermodynamic equilibration, resulting in a typical N1:N2 ratio of 75:25. The high boiling point of DMF and the need for tedious column chromatography severely limit industrial scalability.

Alternative B: Novel Continuous Flow Biphasic Alkylation (2-MeTHF / aq. KOH / TBAB / EtOTs)

  • Mechanism: A biphasic liquid-liquid system where TBAB shuttles the pyrazolide anion into the green organic phase (2-MeTHF) for rapid reaction with EtOTs.

  • Advantages: Microfluidic T-mixers generate massive interfacial surface area, accelerating the reaction to completion within a 5-minute residence time. The short thermal exposure and rapid kinetic trapping yield an N1:N2 ratio of >96:4. The use of an in-line liquid-liquid separator allows for continuous collection of the organic phase, eliminating the need for DMF and simplifying downstream processing.

Flow pumpA Pump A Substrate + EtOTs in 2-MeTHF mixer T-Mixer (Biphasic Generation) pumpA->mixer pumpB Pump B KOH + TBAB in H2O pumpB->mixer reactor Microfluidic Reactor (65°C, t_res = 5 min) mixer->reactor separator In-line Liquid-Liquid Separator reactor->separator collection Organic Phase (Target Compound) separator->collection Organic waste Aqueous Waste (Salts) separator->waste Aqueous

Continuous flow biphasic microreactor setup for regioselective N-alkylation.

Experimental Data & Performance Metrics

MetricMethod A: Traditional Batch AlkylationMethod B: Continuous Flow Biphasic
Reagents EtI, K₂CO₃, DMFEtOTs, KOH, TBAB, 2-MeTHF / H₂O
Reaction / Residence Time 12 hours5 minutes
Temperature 80 °C65 °C
Regioselectivity (N1:N2) 75 : 2596 : 4
Isolated Yield (Target N1) 62%89%
Space-Time Yield (STY) < 0.05 kg L⁻¹ h⁻¹> 2.4 kg L⁻¹ h⁻¹
E-factor (Waste generation) High (~45)Low (~8)
Scalability Poor (Exothermic, DMF removal)Excellent (Numbering-up)

Step-by-Step Experimental Protocols

Expertise & Experience Note: The protocols below are designed as self-validating systems. In-process controls (IPC) via UPLC-MS are integrated to ensure causality between the reaction parameters and the observed regioselectivity before committing to downstream workup.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Preparation: Charge a 250 mL round-bottom flask with methyl 3-methyl-1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and anhydrous K₂CO₃ (14.8 g, 107 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add ethyl iodide (6.3 mL, 78.5 mmol). Caution: EtI is a volatile alkylating agent; perform in a well-ventilated fume hood.

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • IPC (Self-Validation): Sample 50 µL of the reaction mixture, quench with water, extract with EtOAc, and analyze via UPLC-MS. You should observe a ~75:25 ratio of peaks at m/z 169.1 [M+H]⁺, confirming thermodynamic equilibration.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the DMF under high vacuum.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target N1 isomer.

Protocol B: Continuous Flow Biphasic Synthesis (Optimized)
  • System Setup: Equip a continuous flow system with two syringe pumps (Pump A and Pump B), a micromixer (T-mixer, 500 µm ID), a PFA tubular reactor (10 mL internal volume) heated to 65 °C, and a membrane-based in-line liquid-liquid separator.

  • Feed Solution A (Organic): Dissolve methyl 3-methyl-1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and ethyl p-toluenesulfonate (15.7 g, 78.5 mmol) in 100 mL of 2-MeTHF.

  • Feed Solution B (Aqueous): Dissolve KOH (8.0 g, 142 mmol) and TBAB (1.15 g, 3.57 mmol, 5 mol%) in 100 mL of deionized water.

  • Flow Operation: Set Pump A and Pump B to a flow rate of 1.0 mL/min each. This provides a total flow rate of 2.0 mL/min and a residence time ( tres​ ) of exactly 5.0 minutes in the 10 mL reactor.

  • Steady-State Collection: Allow the system to equilibrate for 2 residence times (10 mins). The biphasic mixture exits the reactor and enters the in-line separator.

  • Separation & IPC (Self-Validation): Continuously collect the organic stream (2-MeTHF). Analyze the organic stream directly via UPLC-MS. You should observe >96% purity of the N1 isomer (m/z 169.1 [M+H]⁺), confirming successful kinetic trapping.

  • Isolation: Concentrate the collected organic phase under reduced pressure. The high purity of the crude product (>95%) allows for direct crystallization from heptane/EtOAc, bypassing column chromatography entirely.

Conclusion

The transition from a traditional batch protocol to a continuous flow biphasic system fundamentally resolves the regioselectivity issues inherent in the N-alkylation of pyrazoles. By leveraging precise kinetic control, enhanced mass transfer, and a phase-transfer catalyst, Method B delivers methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate with superior yield (89%), exceptional regioselectivity (96:4), and a drastically reduced E-factor. This validated method is highly recommended for drug development professionals seeking scalable, green, and efficient synthesis of pyrazole-based active pharmaceutical ingredients (APIs). For a broader context on historical and modern advancements, refer to the comprehensive review on.

References

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: Journal of Organic Chemistry, 2022, 87 (15), 10018-10025. URL: [Link]

  • Title: N-Alkylation of Pyrazoles with Simple Haloalkanes Source: Angewandte Chemie International Edition, 2021, 60 (10), 5554–5560. URL: [Link]

  • Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews, 2011, 111 (11), 6984–7034. URL: [Link]

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